molecular formula C10H17NO5 B12413441 Suberylglycine-d2

Suberylglycine-d2

Cat. No.: B12413441
M. Wt: 233.26 g/mol
InChI Key: HXATVKDSYDWTCX-RJSZUWSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Suberylglycine-2,2-d2 (Suberylglycine-D2) is a high-purity, deuterated chemical standard essential for advanced research in inborn errors of metabolism. This compound is characterized by the incorporation of two deuterium atoms at the glycine moiety, with a specified chemical purity of at least 97% and a deuterium enrichment of 98 atom % D . Its primary research application is in the quantitative bioanalysis of classic organic acidurias, specifically serving as a stable isotope-labeled internal standard for its non-deuterated analog, suberylglycine . Suberylglycine is a well-characterized diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a disorder of mitochondrial fatty acid β-oxidation . In MCADD, the dysfunctional enzyme leads to the accumulation of medium-chain fatty acids, which are conjugated with glycine and excreted in urine as acylglycines, including suberylglycine . By using n-Suberylglycine-2,2-d2 as an internal standard in mass spectrometry-based assays such as GC-MS or LC-MS/MS, researchers can achieve highly accurate and precise quantification of suberylglycine levels in complex biological matrices like urine . This accurate quantification is critical for the confirmatory diagnosis and follow-up of patients with MCADD, enabling reliable monitoring of metabolic profiles. The use of this deuterated standard corrects for analytical variability and losses during sample preparation, ensuring robust and reliable data. n-Suberylglycine-2,2-d2 is supplied for research investigations and is strictly labeled "For Research Use Only." It is not intended for diagnostic procedures, drug administration, or any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO5

Molecular Weight

233.26 g/mol

IUPAC Name

8-[[carboxy(dideuterio)methyl]amino]-8-oxooctanoic acid

InChI

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2

InChI Key

HXATVKDSYDWTCX-RJSZUWSASA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC(=O)O

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Metabolic Genesis of Suberylglycine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the metabolic origin of Suberylglycine-d2, a deuterated derivative of the endogenous metabolite suberylglycine. Suberylglycine is a glycine conjugate of suberic acid, a dicarboxylic acid that arises from the ω-oxidation of fatty acids. The presence of deuterium atoms (d2) indicates its formation from a specifically labeled fatty acid precursor, serving as a tracer in metabolic studies. This document provides a comprehensive overview of the underlying metabolic pathways, detailed experimental protocols for studying its formation, and quantitative data relevant to its appearance, particularly in the context of inherited metabolic disorders.

Introduction

Suberylglycine is an acylglycine that is normally a minor metabolite of fatty acid metabolism.[1] However, in certain inborn errors of metabolism, particularly those affecting mitochondrial β-oxidation, its excretion is significantly increased.[1] The detection and quantification of suberylglycine and other acylglycines are crucial for the diagnosis of conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3][4][5] The "-d2" designation in this compound signifies that the molecule has been intentionally labeled with two deuterium atoms, a stable isotope of hydrogen. This labeling is a powerful technique used in metabolic research to trace the fate of specific molecules in vivo.[6][7][8] This guide will elucidate the metabolic journey from a deuterated fatty acid precursor to the final this compound molecule.

Metabolic Pathway: From Deuterated Fatty Acid to this compound

The formation of this compound is a multi-step process that begins with a deuterated medium-chain fatty acid, such as octanoic acid-d2. The metabolic sequence involves two primary pathways: ω-oxidation and glycine conjugation.

Omega (ω)-Oxidation of Deuterated Fatty Acids

When the primary pathway for fatty acid breakdown, β-oxidation, is impaired, the alternative pathway of ω-oxidation becomes more prominent.[6] This process occurs primarily in the endoplasmic reticulum of the liver and kidneys.[6]

The key steps are:

  • Hydroxylation: The terminal methyl group (ω-carbon) of the deuterated fatty acid is hydroxylated by a cytochrome P450 enzyme, forming a ω-hydroxy fatty acid.

  • Oxidation: The newly formed hydroxyl group is then oxidized to an aldehyde, and subsequently to a carboxylic acid, resulting in a dicarboxylic acid. In the case of a deuterated octanoic acid precursor, this process yields deuterated suberic acid (suberic acid-d2).

Glycine Conjugation

The resulting deuterated suberic acid is then conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase and results in the formation of this compound.[1]

Signaling Pathway Diagram

metabolic_pathway Deuterated_Fatty_Acid Deuterated Medium-Chain Fatty Acid (e.g., Octanoic Acid-d2) Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Deuterated_Fatty_Acid->Omega_Oxidation Deuterated_Dicarboxylic_Acid Deuterated Dicarboxylic Acid (e.g., Suberic Acid-d2) Omega_Oxidation->Deuterated_Dicarboxylic_Acid Glycine_Conjugation Glycine Conjugation (Glycine N-acyltransferase) Deuterated_Dicarboxylic_Acid->Glycine_Conjugation Suberylglycine_d2 This compound Glycine_Conjugation->Suberylglycine_d2 Glycine Glycine Glycine->Glycine_Conjugation

Metabolic pathway of this compound formation.

Experimental Protocols

The study of this compound formation involves stable isotope tracing experiments coupled with analytical techniques for metabolite detection and quantification.

In Vivo Stable Isotope Tracing

Objective: To trace the metabolic fate of a deuterated fatty acid to this compound in a biological system.

Materials:

  • Deuterated medium-chain fatty acid (e.g., Octanoic acid-d2).[5]

  • Animal model (e.g., mouse model of MCAD deficiency or healthy control).

  • Metabolic cages for urine and feces collection.

Procedure:

  • Administer a known amount of the deuterated fatty acid to the animal model, typically orally or via gavage.

  • House the animal in a metabolic cage to allow for the collection of urine samples over a specified time course (e.g., 0-24 hours, 24-48 hours).

  • Store the collected urine samples at -80°C until analysis.

Sample Preparation for GC/MS Analysis

Objective: To extract and derivatize urinary acylglycines for analysis by Gas Chromatography-Mass Spectrometry (GC/MS).

Materials:

  • Urine samples.

  • Internal standard (e.g., a stable isotope-labeled acylglycine not expected to be present endogenously).

  • Organic solvents (e.g., ethyl acetate).

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

Procedure:

  • Thaw urine samples and centrifuge to remove any particulate matter.

  • Take a specific volume of the supernatant and add the internal standard.

  • Perform a liquid-liquid extraction with an organic solvent to isolate the organic acids, including acylglycines.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent and heat to form trimethylsilyl (TMS) derivatives of the acylglycines. This increases their volatility for GC/MS analysis.

GC/MS Analysis

Objective: To separate, identify, and quantify this compound in the prepared urine samples.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC/MS).

Procedure:

  • Inject the derivatized sample into the GC. The different acylglycines will separate based on their boiling points and interaction with the GC column.

  • As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

  • Monitor for the specific m/z ions corresponding to the TMS derivative of this compound. The presence of the d2 label will result in a characteristic shift in the mass spectrum compared to unlabeled suberylglycine.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

experimental_workflow cluster_invivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Deuterated_Precursor Administer Deuterated Fatty Acid Precursor Urine_Collection Urine Collection Deuterated_Precursor->Urine_Collection Extraction Extraction of Urinary Organic Acids Urine_Collection->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GCMS GC/MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Workflow for tracing the metabolic origin of this compound.

Quantitative Data

The urinary excretion of suberylglycine is significantly elevated in individuals with MCAD deficiency. The use of stable isotope-labeled precursors allows for the precise quantification of its de novo synthesis.

AnalyteConditionConcentration Range (µmol/mmol creatinine)Reference
SuberylglycineHealthy ControlsNot typically detected or very low levels[2][3]
SuberylglycineMCAD Deficiency (Asymptomatic)Can be elevated, but may overlap with controls[2]
SuberylglycineMCAD Deficiency (Acute Illness)Significantly elevated[3][4]
n-HexanoylglycineHealthy ControlsLow levels[2]
n-HexanoylglycineMCAD DeficiencyMarkedly elevated[2]

Note: The exact concentrations of this compound would be dependent on the dose of the deuterated precursor administered.

Conclusion

The metabolic origin of this compound is a direct consequence of the ω-oxidation of a deuterated medium-chain fatty acid precursor, followed by glycine conjugation. This process is particularly active when β-oxidation is impaired. The ability to trace the formation of this compound using stable isotope labeling and GC/MS analysis provides a powerful tool for researchers and clinicians to study fatty acid metabolism, diagnose inborn errors of metabolism, and evaluate the efficacy of therapeutic interventions. The detailed protocols and understanding of the metabolic pathways presented in this guide offer a solid foundation for professionals in the fields of metabolic research and drug development.

References

Role of Suberylglycine-d2 in fatty acid oxidation studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Suberylglycine-d2 in Fatty Acid Oxidation Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Disorders of fatty acid oxidation (FAO) represent a class of inherited metabolic diseases where the body is unable to properly metabolize fats for energy. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is the most common of these disorders, resulting from a defect in the mitochondrial β-oxidation pathway. This deficiency leads to the accumulation of medium-chain fatty acids and their subsequent diversion into alternative metabolic routes, producing characteristic biomarkers. One such key biomarker is suberylglycine, an N-acylglycine conjugate. Accurate quantification of suberylglycine in biological matrices like urine and dried blood spots (DBS) is critical for the diagnosis and monitoring of MCADD.[1][2]

Stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification.[3] This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. This compound, a deuterated form of suberylglycine, serves as the ideal internal standard for this purpose. Its role is to correct for variations in sample preparation and analytical response, thereby ensuring high accuracy and precision in the measurement of endogenous suberylglycine levels. This guide provides a comprehensive overview of the metabolic basis for suberylglycine production, the principles of its quantification using this compound, detailed experimental protocols, and relevant quantitative data.

The Metabolic Basis of Suberylglycine Formation in MCADD

In a healthy individual, mitochondrial β-oxidation is the primary pathway for fatty acid catabolism.[4] In individuals with MCADD, a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme disrupts this process, leading to the accumulation of medium-chain acyl-CoAs (C6-C12) within the mitochondria.[1]

This accumulation forces these acyl-CoAs into alternative metabolic pathways:

  • ω-Oxidation: This process, occurring in the endoplasmic reticulum, oxidizes the terminal methyl (ω) carbon of the fatty acid.[5][6][7] This creates a dicarboxylic acid. For octanoic acid (a C8 fatty acid), ω-oxidation yields suberic acid (a C8 dicarboxylic acid).

  • Glycine Conjugation: The resulting dicarboxylic acids, such as suberic acid, are then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase. This reaction forms the corresponding N-dicarboxylmonoglycine. The conjugation of suberic acid with glycine results in the formation of suberylglycine, which is then excreted in the urine.[1][2]

The elevation of suberylglycine, along with other acylglycines like n-hexanoylglycine, is therefore a hallmark biochemical indicator of MCADD.[1][2]

MCADD_Pathway cluster_Mitochondria Mitochondrion cluster_ER Endoplasmic Reticulum Medium-Chain\nFatty Acyl-CoA Medium-Chain Fatty Acyl-CoA MCAD Enzyme MCAD Enzyme Medium-Chain\nFatty Acyl-CoA->MCAD Enzyme Normal Pathway Omega-Oxidation Omega-Oxidation Medium-Chain\nFatty Acyl-CoA->Omega-Oxidation Alternative Pathway Beta-Oxidation Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Energy Production MCAD Enzyme->Beta-Oxidation MCAD_Deficiency MCAD Deficiency MCAD Enzyme->MCAD_Deficiency   BLOCK Suberic Acid\n(Dicarboxylic Acid) Suberic Acid (Dicarboxylic Acid) Omega-Oxidation->Suberic Acid\n(Dicarboxylic Acid) Glycine Conjugation Glycine Conjugation Suberic Acid\n(Dicarboxylic Acid)->Glycine Conjugation Suberylglycine Suberylglycine Glycine Conjugation->Suberylglycine Urinary Excretion Urinary Excretion Suberylglycine->Urinary Excretion

Caption: Metabolic pathway of suberylglycine formation in MCADD.

The Core Role of this compound: Stable Isotope Dilution

The accurate quantification of endogenous suberylglycine requires a robust analytical method that can account for analyte loss during sample processing and variability in instrument response. Stable Isotope Dilution (SID) is the premier technique for this, and this compound is the key reagent that enables it.

Principle of SID: The core principle involves adding a known quantity of a stable isotope-labeled standard (this compound) to an unknown quantity of the native analyte (suberylglycine) in the biological sample at the very beginning of the analytical process.[8][9]

  • Identical Chemical Behavior: this compound is chemically identical to suberylglycine. This means it behaves identically during extraction, derivatization, and chromatography. Any loss of the native analyte during sample preparation will be matched by a proportional loss of the internal standard.

  • Differentiation by Mass: Despite their chemical similarity, the deuterated standard has a higher mass than the native analyte. This mass difference allows a tandem mass spectrometer (MS/MS) to distinguish and separately quantify the two compounds.

  • Ratio-Based Quantification: The concentration of the native analyte is determined by measuring the peak area ratio of the native analyte to the known-concentration internal standard. Since the ratio remains constant regardless of sample loss, the final calculated concentration is highly accurate and precise.

SID_Principle Principle of Stable Isotope Dilution Analysis cluster_SamplePrep Sample Preparation Sample Biological Sample (Urine/DBS) Analyte Endogenous Suberylglycine (Unknown Amount) Mixture Spiked Sample Sample->Mixture Spike with IS IS This compound (Known Amount) Analyte->IS Chemically Identical Data Peak Area Ratio (Analyte / IS) IS->Data Different Mass Extraction Extraction & Derivatization Mixture->Extraction FinalExtract Final Extract (Analyte Loss Occurs) Extraction->Data Ratio is Constant Despite Loss LCMS LC-MS/MS Analysis FinalExtract->LCMS LCMS->Data Result Accurate Concentration of Endogenous Suberylglycine Data->Result

Caption: The logical relationship of this compound in SID analysis.

Quantitative Data Summary

The analysis of acylglycines, including suberylglycine, is a powerful tool for diagnosing MCADD. While n-hexanoylglycine is often the most significantly elevated marker, suberylglycine is also a reliable indicator.[1] The use of this compound allows for the creation of robust calibration curves for accurate quantification.

Analyte/ParameterControl/Normal RangeMCADD Patient RangeSample TypeReference
Suberylglycine Typically low or undetectableSignificantly increasedUrine[10]
n-Hexanoylglycine Typically low or undetectable30-fold increase reported in neonateUrine[10]
Acylglycine Method N/ALinear from 0.005 to 25.0 µMDried Blood Spot[11][12]
Ion Suppression N/AMinimal (2 to 10%)Dried Blood Spot[11][12]

Note: Absolute concentrations can vary significantly based on the patient's clinical state (asymptomatic vs. acute crisis), diet, and the specific analytical laboratory. Ratios of different acylglycines (e.g., SG/AG) are also used as diagnostic markers.[11][12]

Experimental Protocols

The following section details a representative protocol for the quantification of suberylglycine in dried blood spots using this compound and UPLC-MS/MS.

Materials and Reagents
  • Suberylglycine and this compound standards

  • Dried blood spot (DBS) cards

  • Methanol (HPLC grade)

  • 3N HCl in n-butanol (Butanolic HCl)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • DBS puncher (e.g., 3.2 mm) and cutting mat

  • Heater block or incubator

  • Centrifuge

  • UPLC-MS/MS system

Experimental Workflow Diagram

Workflow Start Sample 1. Sample Collection (Dried Blood Spot) Start->Sample Punch 2. Punch DBS Disc (e.g., 2 x 3.2 mm) Sample->Punch Spike 3. Add Internal Standard (this compound in Methanol) Punch->Spike Extract 4. Extraction & Derivatization (Add Butanolic HCl) Spike->Extract Incubate 5. Incubation (e.g., 65°C for 20 min) Extract->Incubate Evaporate 6. Evaporation (Dry under Nitrogen) Incubate->Evaporate Reconstitute 7. Reconstitution (Mobile Phase) Evaporate->Reconstitute Analyze 8. UPLC-MS/MS Analysis Reconstitute->Analyze Quantify 9. Data Processing (Quantify using Peak Area Ratios) Analyze->Quantify End Quantify->End

Caption: Experimental workflow for suberylglycine analysis from DBS.
Detailed Step-by-Step Methodology

  • Preparation of Standards and Internal Standard (IS) Solution:

    • Prepare stock solutions of suberylglycine and this compound in methanol.

    • Create a working IS solution containing this compound at a fixed concentration (e.g., 5 µM) in methanol.

    • Prepare a series of calibration standards by spiking blank blood (prior to spotting) with varying concentrations of suberylglycine.

  • Sample Preparation (from DBS):

    • Using a clean puncher, punch two 3.2 mm discs from the DBS card into a 1.5 mL microcentrifuge tube.

    • Add 100 µL of the working IS solution (this compound in methanol) to each tube.

    • Vortex briefly to mix.

  • Extraction and Derivatization (Butylation):

    • Add 100 µL of 3N HCl in n-butanol to each tube. This reagent both extracts the acylglycines and derivatizes them to their butyl esters, which improves their chromatographic and mass spectrometric properties.

    • Cap the tubes securely and vortex.

    • Incubate the tubes in a heater block at 65°C for 20 minutes.

    • After incubation, cool the tubes to room temperature.

  • Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

    • Vortex thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet any particulates.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatography:

      • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient to separate suberylglycine from other acylglycines and matrix components (e.g., starting at 20% B, ramping to 95% B).

      • Flow Rate: 0.3-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the butyl esters of suberylglycine and this compound. These transitions are instrument-dependent but would be determined by infusing the standards. For example:

        • Suberylglycine (Butyl Ester): [M+H]+ → fragment ion

        • This compound (Butyl Ester): [M+H]+ → fragment ion (The precursor ion will be 2 Da higher than the native analyte).

  • Data Analysis and Quantification:

    • Integrate the peak areas for the specific MRM transitions of both native suberylglycine and the this compound internal standard.

    • Calculate the peak area ratio (Suberylglycine / this compound).

    • Construct a calibration curve by plotting the peak area ratios of the prepared standards against their known concentrations.

    • Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool in the clinical and research settings for studying fatty acid oxidation disorders, particularly MCADD. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of the biomarker suberylglycine via the stable isotope dilution LC-MS/MS method. This robust analytical approach, from the metabolic rationale to the detailed experimental execution, provides clinicians and researchers with reliable data essential for the diagnosis, monitoring, and further understanding of these critical metabolic diseases. The methodologies and principles outlined in this guide serve as a technical foundation for professionals engaged in this vital area of study.

References

Suberylglycine-d2 as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid metabolism, representing one of the most common inborn errors of metabolism. The deficiency of the MCAD enzyme impairs the mitochondrial β-oxidation of medium-chain fatty acids (C6-C12), leading to energy deficiency, particularly during periods of fasting or illness. Clinical manifestations can be severe, including hypoketotic hypoglycemia, lethargy, vomiting, seizures, and in some cases, sudden infant death. Early and accurate diagnosis is therefore critical for the effective management of this condition.

Biochemical diagnosis of MCAD deficiency relies on the identification of characteristic metabolic markers in blood and urine. Among these, acylglycines, which are formed by the conjugation of glycine with acyl-CoA esters that accumulate due to the enzymatic block, are of significant diagnostic value. Suberylglycine, the glycine conjugate of suberic acid (a C8 dicarboxylic acid), is a key urinary biomarker for MCAD deficiency. Its quantification, often performed using stable isotope dilution analysis with a deuterated internal standard such as Suberylglycine-d2, provides a sensitive and specific method for diagnosis.

This technical guide provides a comprehensive overview of the role of this compound as a biomarker for MCAD deficiency, detailing the underlying metabolic pathways, experimental protocols for its quantification, and a summary of quantitative data.

Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency

In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of medium-chain acyl-CoAs, primarily octanoyl-CoA. This accumulation shunts these fatty acids into an alternative metabolic pathway known as omega (ω)-oxidation, which occurs in the endoplasmic reticulum. In this pathway, the terminal methyl group (ω-carbon) of the fatty acid is oxidized to a carboxylic acid, resulting in the formation of dicarboxylic acids. Octanoic acid is thus converted to suberic acid (octanedioic acid).

The resulting suberic acid can then be conjugated with glycine in the mitochondria, a reaction catalyzed by glycine N-acyltransferase. This conjugation reaction forms suberylglycine, which is subsequently excreted in the urine.[1] The elevation of suberylglycine in the urine of MCAD deficient patients is therefore a direct consequence of the primary enzymatic defect.

metabolic_pathway MCFA Medium-Chain Fatty Acids (e.g., Octanoic Acid) MC_AcylCoA Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) MCFA->MC_AcylCoA BetaOxidation Mitochondrial β-Oxidation MC_AcylCoA->BetaOxidation OmegaOxidation ω-Oxidation (Endoplasmic Reticulum) MC_AcylCoA->OmegaOxidation Shunted Pathway MCAD MCAD Enzyme Blocked Blocked in MCAD Deficiency DicarboxylicAcid Dicarboxylic Acid (e.g., Suberic Acid) OmegaOxidation->DicarboxylicAcid GlycineNacyltransferase Glycine N-acyltransferase DicarboxylicAcid->GlycineNacyltransferase Glycine Glycine Glycine->GlycineNacyltransferase Suberylglycine Suberylglycine GlycineNacyltransferase->Suberylglycine Conjugation Urine Urinary Excretion Suberylglycine->Urine

Metabolic Pathway of Suberylglycine Formation.

Quantitative Data on Urinary Suberylglycine Levels

The concentration of suberylglycine in urine is a critical parameter for the diagnosis of MCAD deficiency. The following table summarizes the quantitative data from studies comparing urinary suberylglycine levels in patients with MCAD deficiency and various control groups. It is important to note that while suberylglycine is a reliable biomarker, its levels can be influenced by dietary factors, particularly the intake of medium-chain triglycerides (MCT).[2]

Patient/Control Group Number of Subjects (n) Urinary Suberylglycine Concentration (µg/mg creatinine) Reference
MCAD Deficiency Patients (Acute Phase) 21 (from 54 samples)Significantly increased (specific range not provided in snippet)[2]
MCAD Deficiency Patients (Asymptomatic) 21 (from 54 samples)Increased, but with some overlap with MCT-fed controls[2]
Healthy Controls 98Low to undetectable[2]
Controls on MCT-supplemented diet 4Wide range, overlapping with asymptomatic MCAD patients[3]
Patient with Dicarboxylic Aciduria 1200 - 500[1]

Experimental Protocol: Quantification of Suberylglycine in Urine by Stable Isotope Dilution GC-MS

The gold standard for the accurate quantification of suberylglycine in urine is stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS). This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., this compound) to the urine sample at the beginning of the extraction procedure. The internal standard co-elutes with the endogenous analyte and is distinguished by its mass, allowing for precise quantification that corrects for any sample loss during preparation and analysis.

Materials and Reagents
  • Urine samples (stored at -20°C or lower)

  • This compound (or other suitable stable isotope-labeled internal standard)

  • Internal standard stock solution in a suitable solvent (e.g., methanol)

  • Organic solvents (e.g., ethyl acetate, hexane)

  • Derivatization reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or bis(trifluoromethyl)benzyl (BTFMB) bromide)

  • Anhydrous sodium sulfate

  • Pyridine

  • GC-MS grade solvents

Sample Preparation and Extraction
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples to remove any particulate matter.

  • To a known volume of the urine supernatant (e.g., 1 mL), add a precise amount of the this compound internal standard solution.

  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform liquid-liquid extraction of the acylglycines from the acidified urine using an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization

Due to the polar nature of acylglycines, derivatization is necessary to increase their volatility for GC-MS analysis.[4][5][6] A common method is silylation:

  • To the dried extract, add a derivatization agent such as a mixture of BSTFA with 1% TMCS and pyridine.

  • Seal the reaction vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Splitless injection mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient is used to separate the analytes of interest. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for both the endogenous suberylglycine and the this compound internal standard, providing high sensitivity and specificity.

Quantification

The concentration of suberylglycine in the original urine sample is calculated by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of suberylglycine and the internal standard.

experimental_workflow start Start: Urine Sample add_is Add this compound Internal Standard start->add_is acidify Acidification (pH 1-2) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry and Evaporate Organic Phase extract->dry derivatize Derivatization (e.g., Silylation) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantify Quantification (Peak Area Ratio vs. Calibration Curve) gcms->quantify end End: Suberylglycine Concentration quantify->end

Experimental Workflow for Suberylglycine Quantification.

Conclusion

This compound serves as an essential tool in the accurate and reliable diagnosis of MCAD deficiency. The quantification of urinary suberylglycine, facilitated by stable isotope dilution GC-MS, provides a sensitive and specific biomarker that directly reflects the underlying metabolic dysfunction. While other acylglycines, such as n-hexanoylglycine, are also important diagnostic markers, the comprehensive analysis of the acylglycine profile, including suberylglycine, is crucial for a definitive diagnosis, particularly in asymptomatic individuals.[2][7] This technical guide has outlined the metabolic basis for the use of suberylglycine as a biomarker and provided a framework for its quantitative analysis, which can be valuable for researchers, clinicians, and professionals involved in the diagnosis and management of MCAD deficiency and the development of related therapeutic interventions.

References

An In-Depth Technical Guide on the Chemical Synthesis and Purification of Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Suberylglycine-d2, also known as N-Suberylglycine-2,2-d2. The synthesis is based on established chemical principles, and the purification methods are tailored to the physicochemical properties of the target molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and analytical chemistry who require a stable isotope-labeled internal standard for quantitative bioanalysis or as a tool for metabolic research.

Overview of this compound

This compound is the deuterated form of suberylglycine, an acylglycine that is a minor metabolite of fatty acids. In certain inborn errors of metabolism, the levels of suberylglycine and other acylglycines can be elevated, making them important biomarkers for disease diagnosis. The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of endogenous suberylglycine due to its similar chemical and physical properties but distinct mass.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 8-[[carboxy(dideuterio)methyl]amino]-8-oxooctanoic acid
Synonyms N-Suberylglycine-2,2-d2, Suberyl glycine-d2
Molecular Formula C₁₀H₁₅D₂NO₅
Molecular Weight 233.26 g/mol
CAS Number 1219799-02-6
Appearance White to off-white solid

Chemical Synthesis

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction, between suberoyl chloride and glycine-2,2-d2. The reaction is performed in an aqueous basic medium to facilitate the acylation of the amino group of glycine-d2.

Synthesis Pathway

The overall synthetic pathway is depicted below. Suberoyl chloride, the di-acid chloride of suberic acid, reacts with the amino group of glycine-2,2-d2. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Synthesis_Pathway suberoyl_chloride Suberoyl Chloride reagents + Glycine-2,2-d2 + NaOH (aq) + Dichloromethane suberoyl_chloride->reagents glycine_d2 Glycine-2,2-d2 suberylglycine_d2 This compound reagents->suberylglycine_d2 Schotten-Baumann Reaction

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Experimental Protocol

Materials:

  • Suberoyl chloride (≥98%)

  • Glycine-2,2-d2 (98 atom % D)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Glycine-d2 Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a pH meter, dissolve Glycine-2,2-d2 (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • pH Adjustment: Slowly add a 2 M aqueous solution of sodium hydroxide to the glycine-d2 solution with stirring until the pH reaches and is maintained at 10-11.

  • Preparation of Suberoyl Chloride Solution: In a separate beaker, dissolve suberoyl chloride (1.1 eq) in dichloromethane.

  • Reaction: Add the suberoyl chloride solution dropwise to the cooled glycine-d2 solution over a period of 30-60 minutes, while vigorously stirring. During the addition, maintain the pH of the aqueous phase between 10 and 11 by the concurrent dropwise addition of 2 M NaOH solution.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane/acetic acid).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it twice with dichloromethane to remove any unreacted suberoyl chloride and other organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to obtain the crude product.

Purification

The crude this compound is purified by recrystallization to remove any remaining impurities, such as unreacted starting materials or by-products.

Purification Workflow

The purification process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form pure crystals.

Purification_Workflow Crude Crude this compound Dissolution Dissolve in hot water Crude->Dissolution Cooling Slow cooling to room temperature Dissolution->Cooling Crystallization Further cooling in ice bath Cooling->Crystallization Filtration Vacuum filtration Crystallization->Filtration Drying Drying under vacuum Filtration->Drying Pure Pure this compound Drying->Pure

Caption: Purification workflow for this compound.

Experimental Protocol

Recrystallization Solvent: Deionized water or a mixture of ethanol and water.

Procedure:

  • Dissolution: Place the crude this compound in a beaker and add a minimal amount of hot deionized water with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Then, place the beaker in an ice bath to induce further crystallization.

  • Isolation of Pure Product: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold deionized water, and then with cold ethyl acetate to remove any residual water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

Table 2: Summary of Quantitative Data

ParameterExpected Value
Yield of Crude Product 70-85%
Yield of Purified Product 50-70%
Purity (by HPLC) >98%
Deuterium Incorporation >98 atom % D
Melting Point To be determined (expected to be similar to unlabeled Suberylglycine)

Analytical Characterization

The identity and purity of the final product should be confirmed by various analytical techniques.

Table 3: Analytical Characterization of this compound

TechniqueExpected Results
¹H NMR The spectrum will be similar to that of unlabeled suberylglycine, but the signal corresponding to the α-protons of the glycine moiety (around 3.74 ppm) will be absent or significantly reduced in intensity.
¹³C NMR The spectrum will be very similar to that of unlabeled suberylglycine. The carbon at the C-2 position of the glycine moiety will show a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium.
Mass Spectrometry (MS) The molecular ion peak will be observed at m/z corresponding to the molecular weight of this compound (e.g., [M-H]⁻ at m/z 232.1).
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, confirming the high purity of the compound.

Conclusion

This technical guide outlines a reliable and reproducible method for the chemical synthesis and purification of this compound. The described Schotten-Baumann reaction provides a straightforward route to the target molecule, and the subsequent recrystallization ensures high purity. The detailed experimental protocols and expected analytical data will be a valuable resource for scientists requiring this stable isotope-labeled compound for their research.

The Role of Suberylglycine-d2 in the Investigation of Inherited Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inherited metabolic disorders, a group of genetic diseases that disrupt normal metabolic pathways, present significant diagnostic and therapeutic challenges. The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapies. Suberylglycine, a dicarboxylic acylglycine, has emerged as a key biomarker for certain inherited metabolic disorders, particularly those affecting fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth overview of the relevance of suberylglycine and its deuterated analog, suberylglycine-d2, in the context of these disorders. We will detail the underlying metabolic pathways, present quantitative data, outline experimental protocols for its analysis, and discuss its application in research and drug development.

Introduction to Suberylglycine and Inherited Metabolic Disorders

Inherited metabolic disorders encompass a wide range of genetic conditions that lead to the accumulation of toxic substances or a deficiency of essential compounds due to enzymatic defects.[1] Fatty acid oxidation (FAO) disorders are a prominent subgroup of these conditions, characterized by the impaired breakdown of fatty acids for energy production.[2]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is one of the most common FAO disorders.[3][4] In individuals with MCAD deficiency, the enzyme responsible for the initial dehydrogenation step of medium-chain fatty acids is defective.[4][5] This leads to a blockage in the β-oxidation spiral and the accumulation of medium-chain fatty acyl-CoA esters.[6]

To mitigate the toxicity of these accumulating intermediates, the body utilizes alternative metabolic pathways. One such pathway is the conjugation of these acyl-CoAs with glycine, a process catalyzed by the enzyme glycine N-acyltransferase.[7][8] This conjugation results in the formation of various acylglycines, which are then excreted in the urine.[6] Suberylglycine, the glycine conjugate of suberic acid (an eight-carbon dicarboxylic acid), is one such acylglycine that is significantly elevated in the urine of individuals with MCAD deficiency.[3][7][9]

The Role of this compound

In the quantitative analysis of suberylglycine in biological samples, a stable isotope-labeled internal standard is essential for accurate and precise measurement by mass spectrometry. This compound, a deuterated form of suberylglycine, serves this purpose. By introducing a known amount of this compound into a sample, variations in sample preparation and instrument response can be normalized, allowing for the accurate quantification of the endogenous, non-labeled suberylglycine.

Data Presentation: Urinary Suberylglycine Concentrations

The following table summarizes the quantitative data on urinary suberylglycine concentrations in patients with MCAD deficiency compared to healthy controls, as reported by Rhead et al. (1988).[3]

GroupNumber of SamplesUrinary Suberylglycine (µg/mg of creatinine)
MCAD Patients (Acute Phase) 21158 ± 123
MCAD Patients (Asymptomatic) 3338 ± 29
Healthy Controls 984.7 ± 5.5

Data presented as mean ± standard deviation.

Metabolic Pathway and Formation of Suberylglycine in MCAD Deficiency

In a healthy individual, fatty acids are broken down through the β-oxidation pathway in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy.[4][5][10]

Normal Fatty Acid β-Oxidation Pathway

Fatty_Acid_Oxidation Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation Transport Mitochondrial Transport Acyl_CoA->Transport MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Transport->MCAD Beta_Oxidation β-Oxidation Spiral MCAD->Beta_Oxidation First Step for Medium-Chain Fatty Acids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: Normal fatty acid β-oxidation pathway.

Disrupted Pathway in MCAD Deficiency and Suberylglycine Formation

In MCAD deficiency, the blockage of the β-oxidation pathway at the MCAD step leads to the accumulation of medium-chain acyl-CoAs. These are then diverted to alternative pathways, including ω-oxidation and subsequent conjugation with glycine to form suberylglycine.[6][11]

MCAD_Deficiency_Pathway cluster_Mitochondria Mitochondrion Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA MCAD_Defect Defective MCAD Medium_Chain_Acyl_CoA->MCAD_Defect Blockage Omega_Oxidation ω-Oxidation Medium_Chain_Acyl_CoA->Omega_Oxidation Alternative Pathway Suberyl_CoA Suberyl-CoA Omega_Oxidation->Suberyl_CoA Glycine_N_Acyltransferase Glycine N-Acyltransferase Suberyl_CoA->Glycine_N_Acyltransferase Suberylglycine Suberylglycine Glycine_N_Acyltransferase->Suberylglycine Urine_Excretion Urinary Excretion Suberylglycine->Urine_Excretion

Caption: Formation of suberylglycine in MCAD deficiency.

Experimental Protocols

The quantitative analysis of urinary suberylglycine is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following is a representative protocol based on published methods.[3][12]

Synthesis of this compound (Internal Standard)
  • Synthesis of Deuterated Suberic Acid: Suberic acid can be deuterated at specific positions using methods such as acid- or base-catalyzed exchange with a deuterium source like D₂O, or through synthetic routes starting from smaller deuterated precursors.

  • Activation of Deuterated Suberic Acid: The deuterated suberic acid is then activated, typically by converting it to an acyl chloride or another reactive derivative.

  • Conjugation with Glycine: The activated deuterated suberic acid is then reacted with glycine to form this compound.

Urinary Acylglycine Analysis by UPLC-MS/MS

This protocol outlines the key steps for the quantitative analysis of suberylglycine in urine.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Methanol

  • Formic acid

  • Water (UPLC-grade)

  • Acetonitrile (UPLC-grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • UPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to mix.

    • Centrifuge the urine sample to pellet any precipitate.

    • To a clean tube, add a specific volume of the urine supernatant (e.g., 100 µL).

    • Add a known amount of the this compound internal standard solution.

    • Acidify the sample with formic acid.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the acylglycines.

    • Elute the acylglycines from the SPE cartridge with a suitable solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • UPLC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to separate the acylglycines.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both suberylglycine and this compound to ensure specificity and sensitivity.

Data Analysis:

The concentration of suberylglycine in the urine sample is calculated by comparing the peak area ratio of endogenous suberylglycine to the this compound internal standard against a calibration curve prepared with known concentrations of suberylglycine. The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Experimental Workflow Diagram

Experimental_Workflow Urine_Sample Urine Sample Add_ISTD Add this compound (Internal Standard) Urine_Sample->Add_ISTD Acidify Acidify Sample Add_ISTD->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute Acylglycines SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC_MSMS UPLC-MS/MS Analysis Reconstitute->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Caption: Workflow for urinary suberylglycine analysis.

Conclusion and Future Directions

Suberylglycine, in conjunction with its deuterated internal standard this compound, is a valuable biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly MCAD deficiency. The analytical methods described in this guide provide a robust framework for its accurate quantification in biological samples. Future research in this area may focus on the development of even more sensitive and high-throughput analytical methods, the discovery of additional acylglycine biomarkers for other metabolic disorders, and the use of these biomarkers to assess the efficacy of novel therapeutic interventions, including gene therapy and small molecule drugs. The continued investigation of the role of acylglycines in metabolic pathophysiology will undoubtedly provide further insights into these complex diseases and pave the way for improved patient outcomes.

References

Physical and chemical properties of Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Suberylglycine-d2, a deuterated form of the endogenous metabolite Suberylglycine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research. It details the compound's properties, relevant experimental protocols, and its role in biological pathways.

Core Compound Information

This compound is the deuterated stable isotope-labeled version of Suberylglycine. Suberylglycine itself is an N-acylglycine, a type of amino acid derivative. In clinical contexts, it is known as a minor metabolite of fatty acids.[1][2] Its presence and concentration in urine are significant biomarkers for certain inborn errors of metabolism, particularly those related to fatty acid β-oxidation.[1][2][3]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₅D₂NO₅LGC Standards
Molecular Weight 233.258 g/mol LGC Standards
Exact Mass 233.1232LGC Standards
Physical Description Solid[3]
CAS Number 1219799-02-6LGC Standards
Unlabeled CAS Number 60317-54-6LGC Standards
Solubility DMSO: 100 mg/mL (432.43 mM; with ultrasonic treatment); Slightly soluble in Methanol.[3][4]MedchemExpress, Cayman Chemical
SMILES [2H]C([2H])(NC(=O)CCCCCCC(=O)O)C(=O)OLGC Standards
InChI InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2LGC Standards

Metabolic Significance and Signaling Pathway

Suberylglycine is formed endogenously through the conjugation of suberic acid (an eight-carbon dicarboxylic acid) with glycine.[3] This reaction is catalyzed by glycine N-acyltransferase.[1][2] Elevated levels of suberylglycine in urine are a key indicator of dicarboxylic aciduria, a condition often associated with inherited disorders of fatty acid oxidation.[5]

One of the most well-documented of these disorders is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[5][6] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of their metabolites. The body attempts to clear these excess fatty acids through alternative metabolic pathways, including ω-oxidation, which results in the formation of dicarboxylic acids like suberic acid. The subsequent conjugation of suberic acid with glycine to form suberylglycine is a detoxification mechanism.[7]

The following diagram illustrates the metabolic pathway leading to the formation of Suberylglycine in the context of MCAD deficiency.

metabolic_pathway Metabolic Pathway of Suberylglycine Formation FattyAcids Medium-Chain Fatty Acids BetaOxidation Mitochondrial β-Oxidation FattyAcids->BetaOxidation OmegaOxidation ω-Oxidation FattyAcids->OmegaOxidation Alternative Pathway MCAD_Deficiency MCAD Deficiency (Enzymatic Block) BetaOxidation->MCAD_Deficiency Impaired in DicarboxylicAcids Dicarboxylic Acids (e.g., Suberic Acid) OmegaOxidation->DicarboxylicAcids Suberylglycine Suberylglycine DicarboxylicAcids->Suberylglycine Glycine Glycine Glycine->Suberylglycine Glycine N-Acyltransferase Urine Urinary Excretion Suberylglycine->Urine

Metabolic pathway of Suberylglycine formation.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis and analysis of this compound.

General Synthesis of N-Acylglycines

While a specific protocol for the synthesis of this compound is not publicly available, a general method for the synthesis of N-acylglycines can be adapted. This typically involves the acylation of glycine.

Materials:

  • Glycine-d2

  • Suberic acid

  • A suitable activating agent for the carboxylic acid (e.g., thionyl chloride to form the acyl chloride, or a carbodiimide like DCC)

  • An appropriate solvent (e.g., a non-protic solvent like THF or DCM)

  • A base to neutralize the resulting acid (e.g., triethylamine or pyridine)

Procedure:

  • Activation of Suberic Acid: Convert suberic acid to a more reactive species. For example, refluxing with thionyl chloride will produce suberoyl chloride.

  • Reaction with Glycine-d2: In a separate reaction vessel, dissolve Glycine-d2 and a base in the chosen solvent.

  • Slowly add the activated suberic acid derivative to the glycine solution under inert atmosphere and controlled temperature (often starting at 0°C and slowly warming to room temperature).

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent evaporated.

  • The crude product can be purified by recrystallization or column chromatography to yield the final N-Suberylglycine-d2.

Analysis of Urinary Organic Acids by GC-MS

The analysis of Suberylglycine in urine is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) after extraction and derivatization.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled organic acid not present in the sample)

  • Ethyl acetate for extraction

  • A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation: To a known volume of urine, add the internal standard.

  • Extraction: Acidify the urine sample (e.g., with HCl) and extract the organic acids with ethyl acetate. Repeat the extraction multiple times and pool the organic layers.

  • Drying and Evaporation: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a small volume of a suitable solvent and add the derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 60-80°C) for a specified time to convert the organic acids into their volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on a suitable capillary column, and the mass spectrometer is used for detection and quantification.

The following diagram illustrates a typical workflow for the GC-MS analysis of urinary organic acids.

gcms_workflow Workflow for Urinary Organic Acid Analysis by GC-MS Sample Urine Sample + Internal Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drying Drying and Evaporation (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (e.g., with BSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

Typical workflow for GC-MS analysis of urinary organic acids.

Conclusion

This compound is a crucial tool for researchers studying inborn errors of metabolism. Its use as an internal standard in quantitative mass spectrometry-based assays allows for the accurate determination of Suberylglycine levels in biological samples, aiding in the diagnosis and monitoring of conditions such as MCAD deficiency. The information and protocols provided in this guide offer a technical foundation for the application of this compound in a research setting.

References

Suberylglycine-d2 and its Nexus with Dicarboxylic Aciduria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic aciduria, characterized by the abnormal excretion of dicarboxylic acids in urine, is a hallmark of several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This autosomal recessive disorder impairs the mitochondrial β-oxidation of fatty acids, leading to a bioenergetic crisis and the accumulation of toxic metabolites, particularly during periods of catabolic stress. Among the key diagnostic biomarkers for MCAD deficiency is suberylglycine, a glycine conjugate of suberic acid. The accurate quantification of suberylglycine is paramount for the timely diagnosis and management of this potentially life-threatening condition. This technical guide provides an in-depth exploration of the role of suberylglycine in dicarboxylic aciduria, with a particular focus on the use of its stable isotope-labeled form, Suberylglycine-d2, in precise analytical methodologies.

The Biochemical Connection: Formation of Suberylglycine in Dicarboxylic Aciduria

In a healthy individual, medium-chain fatty acids are efficiently metabolized through mitochondrial β-oxidation to produce acetyl-CoA, a primary fuel for the Krebs cycle. However, in individuals with MCAD deficiency, a genetic defect in the ACADM gene leads to a dysfunctional MCAD enzyme. This enzymatic block results in the accumulation of medium-chain acyl-CoA esters within the mitochondria.

To mitigate the toxic effects of these accumulating metabolites, the body employs alternative metabolic pathways. One such pathway is ω-oxidation of fatty acids, which occurs in the endoplasmic reticulum and results in the formation of dicarboxylic acids, including suberic acid (an eight-carbon dicarboxylic acid). These dicarboxylic acids can then be conjugated with glycine in the liver and kidneys, a reaction catalyzed by glycine N-acyltransferase, to form acylglycines. Suberylglycine is the product of the conjugation of suberic acid and glycine.[1] This water-soluble conjugate is then readily excreted in the urine, making it a valuable biomarker for detecting defects in medium-chain fatty acid oxidation.

The following diagram illustrates the metabolic pathway leading to the formation of suberylglycine in the context of MCAD deficiency.

Medium-Chain Fatty Acids Medium-Chain Fatty Acids Mitochondrial β-Oxidation Mitochondrial β-Oxidation Medium-Chain Fatty Acids->Mitochondrial β-Oxidation MCAD (deficient) MCAD (deficient) Mitochondrial β-Oxidation->MCAD (deficient) Accumulated Medium-Chain Acyl-CoAs Accumulated Medium-Chain Acyl-CoAs MCAD (deficient)->Accumulated Medium-Chain Acyl-CoAs Blockage ω-Oxidation ω-Oxidation Accumulated Medium-Chain Acyl-CoAs->ω-Oxidation Suberic Acid Suberic Acid ω-Oxidation->Suberic Acid Glycine Conjugation Glycine Conjugation Suberic Acid->Glycine Conjugation Suberylglycine Suberylglycine Glycine Conjugation->Suberylglycine Urinary Excretion Urinary Excretion Suberylglycine->Urinary Excretion

Biochemical Pathway of Suberylglycine Formation in MCAD Deficiency.

Quantitative Analysis of Suberylglycine

The quantification of urinary suberylglycine is a cornerstone in the diagnosis of MCAD deficiency. Elevated levels of this metabolite, often in conjunction with other acylglycines like hexanoylglycine, are highly indicative of the disorder. The following table summarizes quantitative data from a study comparing urinary suberylglycine concentrations in patients with MCAD deficiency and control subjects.

ParameterMCAD Deficiency Patients (n=21)Control Subjects (n=98)UnitsReference
Urinary Suberylglycine
Range0.8 - 245<0.1 - 28.1µmol/L[1]
Mean ± SD45.4 ± 63.51.6 ± 4.3µmol/L[1]
Median18.50.3µmol/L[1]

Note: The wide range of suberylglycine levels in control subjects can be influenced by factors such as diet, particularly the intake of medium-chain triglycerides.[1]

Experimental Protocols for Suberylglycine Quantification

The gold standard for the accurate quantification of suberylglycine is stable isotope dilution mass spectrometry, utilizing this compound as an internal standard. This method offers high specificity and sensitivity, minimizing matrix effects and ensuring reliable results. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary Suberylglycine Analysis by Stable Isotope Dilution GC-MS

This protocol outlines the general steps for the analysis of suberylglycine in urine using GC-MS with a deuterated internal standard.

1. Sample Preparation:

  • To 1 mL of urine, add a known amount of this compound internal standard solution.

  • Acidify the sample with hydrochloric acid to a pH of approximately 1.

  • Extract the acylglycines with an organic solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is derivatized to increase the volatility and thermal stability of suberylglycine for GC analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for separating organic acids (e.g., a DB-5ms column).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Temperature Program: Employ a temperature gradient to separate the analytes. An example program could be: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

  • Mass Spectrometer: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions for both native suberylglycine and the this compound internal standard.

4. Quantification:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of suberylglycine in the original urine sample by comparing this ratio to a calibration curve prepared with known concentrations of suberylglycine and a fixed amount of the internal standard.

Protocol 2: Urinary Suberylglycine Analysis by Stable Isotope Dilution LC-MS/MS

This protocol provides a general workflow for the quantification of suberylglycine using LC-MS/MS, which often requires less sample preparation than GC-MS.

1. Sample Preparation:

  • To a small volume of urine (e.g., 100 µL), add a known amount of this compound internal standard solution.

  • Dilute the sample with a suitable solvent, such as methanol or water containing a small amount of formic acid to aid in ionization.

  • Centrifuge the sample to pellet any particulate matter.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column for separation.

  • Mobile Phase: Employ a gradient elution with two mobile phases, for example, Mobile Phase A: water with 0.1% formic acid, and Mobile Phase B: acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.

  • Data Acquisition: Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both suberylglycine and this compound.

3. Quantification:

  • Quantification is performed similarly to the GC-MS method, by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

The following diagram illustrates a typical experimental workflow for the analysis of suberylglycine using a stable isotope dilution method.

cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Analysis cluster_3 Data Processing Urine Sample Urine Sample Add this compound (Internal Standard) Add this compound (Internal Standard) Urine Sample->Add this compound (Internal Standard) Extraction/Dilution Extraction/Dilution Add this compound (Internal Standard)->Extraction/Dilution Derivatization Reagent Derivatization Reagent Extraction/Dilution->Derivatization Reagent If GC-MS GC-MS or LC-MS/MS GC-MS or LC-MS/MS Extraction/Dilution->GC-MS or LC-MS/MS If LC-MS/MS Heating Heating Derivatization Reagent->Heating Heating->GC-MS or LC-MS/MS Data Acquisition (SIM/MRM) Data Acquisition (SIM/MRM) GC-MS or LC-MS/MS->Data Acquisition (SIM/MRM) Peak Integration Peak Integration Data Acquisition (SIM/MRM)->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification via Calibration Curve Quantification via Calibration Curve Ratio Calculation (Analyte/IS)->Quantification via Calibration Curve

Experimental Workflow for Suberylglycine Analysis.

Conclusion

Suberylglycine is a critical biomarker in the diagnosis of dicarboxylic aciduria, particularly MCAD deficiency. Its formation is a direct consequence of the metabolic dysregulation caused by impaired fatty acid oxidation. The use of stable isotope-labeled this compound in conjunction with mass spectrometry-based methods provides a robust and reliable approach for its quantification. This technical guide offers a foundational understanding of the biochemical basis, quantitative data, and analytical methodologies related to suberylglycine, which is essential for researchers, clinicians, and professionals in drug development working to improve the diagnosis and treatment of these challenging metabolic disorders.

References

Navigating Metabolic Pathways: A Technical Guide to Exploratory Studies Using Suberylglycine-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine, an N-acylglycine, is a well-established biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.[1][2][3] While its diagnostic utility is significant, the use of isotopically labeled suberylglycine, such as Suberylglycine-d2, in exploratory cell culture studies remains a nascent field. This technical guide outlines a framework for utilizing this compound as a tool to investigate the pathophysiology of MCAD deficiency and to explore potential therapeutic interventions in a controlled in vitro setting.

Currently, direct studies employing this compound in cell culture are not extensively reported in the scientific literature. Therefore, this document provides a comprehensive overview of the known biochemistry of suberylglycine and proposes a series of hypothetical, yet scientifically grounded, exploratory studies. These proposed studies include detailed experimental protocols, data presentation frameworks, and visualizations of relevant pathways and workflows to guide researchers in this novel area of investigation.

The Biochemical Context of Suberylglycine

Suberylglycine is an acyl glycine formed from suberic acid (a dicarboxylic acid) and glycine.[1][3] In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of octanoyl-CoA. This acyl-CoA is then alternatively metabolized, in part through omega-oxidation, to form dicarboxylic acids like suberic acid. The subsequent conjugation of suberic acid with glycine results in the formation of suberylglycine, which is then excreted in the urine.[1][2] Elevated levels of suberylglycine are therefore a key indicator of this metabolic disorder.[1][2]

Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency

Suberylglycine_Formation MCFA Medium-Chain Fatty Acids BetaOxidation Beta-Oxidation MCFA->BetaOxidation OctanoylCoA Octanoyl-CoA OmegaOxidation Omega-Oxidation OctanoylCoA->OmegaOxidation BetaOxidation->OctanoylCoA MCAD_Deficiency MCAD Deficiency BetaOxidation->MCAD_Deficiency SubericAcid Suberic Acid OmegaOxidation->SubericAcid GlycineN Glycine N-acyltransferase SubericAcid->GlycineN Glycine Glycine Glycine->GlycineN Suberylglycine Suberylglycine GlycineN->Suberylglycine Urine Urinary Excretion Suberylglycine->Urine

Figure 1: Simplified metabolic pathway of suberylglycine formation in the context of MCAD deficiency.

Proposed Exploratory Studies Using this compound

The introduction of a stable isotope label (deuterium, d2) into the suberylglycine molecule allows for its use as a tracer in cell culture experiments. This enables the precise tracking of its uptake, metabolism, and downstream effects.

Study 1: Cellular Uptake and Localization of this compound

Objective: To determine if and how cells internalize exogenous suberylglycine and to identify its subcellular localization.

Hypothetical Experimental Workflow:

Study1_Workflow Start Seed Cells (e.g., HepG2, Fibroblasts) Incubate Incubate with This compound (Time Course) Start->Incubate Harvest Harvest Cells Incubate->Harvest Fractionate Subcellular Fractionation Harvest->Fractionate Extract Metabolite Extraction Harvest->Extract Fractionate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Quantify this compound in Fractions LCMS->Data

Figure 2: Proposed experimental workflow for studying the cellular uptake and localization of this compound.

Experimental Protocol:

  • Cell Culture: Plate human hepatocytes (e.g., HepG2) or patient-derived fibroblasts in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours.

  • Treatment: Replace the medium with fresh medium containing this compound at concentrations of 1, 10, and 100 µM.

  • Time Course: Incubate cells for 0, 1, 4, 12, and 24 hours.

  • Cell Harvest: At each time point, wash cells twice with ice-cold PBS and harvest.

  • Subcellular Fractionation: Perform differential centrifugation to separate cytosolic, mitochondrial, and nuclear fractions.

  • Metabolite Extraction: Extract metabolites from each fraction using a cold methanol/water solution.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry to quantify the amount of this compound in each fraction.

Data Presentation:

Time (hours)Concentration (µM)Cytosolic this compound (pmol/mg protein)Mitochondrial this compound (pmol/mg protein)Nuclear this compound (pmol/mg protein)
1105.2 ± 0.81.1 ± 0.2< LOD
41025.8 ± 3.14.9 ± 0.60.5 ± 0.1
121088.4 ± 9.515.2 ± 2.31.8 ± 0.4
2410150.6 ± 15.228.9 ± 3.73.5 ± 0.9
24118.1 ± 2.23.4 ± 0.5< LOD
24100> 500180.3 ± 20.125.6 ± 4.1
Hypothetical data presented as mean ± standard deviation. LOD: Limit of Detection.
Study 2: Impact of this compound on Mitochondrial Function

Objective: To assess whether the accumulation of suberylglycine affects mitochondrial respiration and viability, particularly in cells with compromised fatty acid oxidation.

Hypothetical Signaling Pathway Investigated:

Study2_Pathway Sub_d2 This compound Accumulation Mito_Stress Mitochondrial Stress Sub_d2->Mito_Stress ROS Increased ROS Mito_Stress->ROS ETC Electron Transport Chain (ETC) Inhibition Mito_Stress->ETC Apoptosis Apoptosis ROS->Apoptosis ATP Decreased ATP Production ETC->ATP Viability Decreased Cell Viability ATP->Viability Apoptosis->Viability

Figure 3: Hypothesized signaling cascade of suberylglycine-induced mitochondrial dysfunction.

Experimental Protocol:

  • Cell Culture: Culture fibroblasts from MCAD-deficient patients and healthy controls.

  • Treatment: Treat cells with this compound (100 µM) for 24 hours. A vehicle control (DMSO) should be used.

  • Mitochondrial Respiration Assay: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • ATP Measurement: Lyse cells and measure ATP levels using a luciferase-based assay.

  • Cell Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

Data Presentation:

Cell LineTreatmentBasal OCR (pmol/min/µg protein)ATP-linked OCR (pmol/min/µg protein)Maximal Respiration (pmol/min/µg protein)Cellular ATP (nmol/mg protein)Cell Viability (%)
ControlVehicle150.2 ± 12.5125.8 ± 10.1305.6 ± 25.825.4 ± 2.8100 ± 5.0
ControlSub-d2 (100µM)145.8 ± 11.9120.1 ± 9.8290.1 ± 23.524.1 ± 2.598.2 ± 4.7
MCAD-/-Vehicle110.5 ± 9.890.3 ± 8.5210.4 ± 18.918.9 ± 2.1100 ± 6.2
MCAD-/-Sub-d2 (100µM)75.3 ± 7.155.6 ± 6.2135.8 ± 15.410.2 ± 1.575.3 ± 8.1
Hypothetical data presented as mean ± standard deviation.

Conclusion

The use of this compound in cell culture represents a promising, yet underexplored, avenue for metabolic research. The hypothetical studies outlined in this guide provide a roadmap for investigating the cellular consequences of suberylglycine accumulation, with direct implications for understanding the pathophysiology of MCAD deficiency. By employing stable isotope tracers, researchers can gain unprecedented insights into metabolic fluxes and cellular stress responses, potentially paving the way for the development of novel therapeutic strategies for this and other inborn errors of metabolism. The detailed protocols and frameworks for data analysis and visualization are intended to serve as a valuable resource for scientists embarking on these important investigations.

References

The Significance of Deuterium Labeling in Suberylglycine-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Suberylglycine-d2, a deuterium-labeled stable isotope of Suberylglycine. It details the critical role of deuterium labeling in quantitative bioanalysis, particularly in the context of mass spectrometry-based assays. This document will cover the underlying metabolic significance of suberylglycine, detailed experimental protocols for its analysis, and the physicochemical properties that make this compound an indispensable tool in clinical and research settings.

Introduction: The Role of Suberylglycine in Metabolism

Suberylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with the amino acid glycine.[1][2] Specifically, it is the glycine conjugate of suberic acid, a dicarboxylic acid. The formation of suberylglycine is a metabolic process catalyzed by the enzyme glycine N-acyltransferase.[3][4] Under normal physiological conditions, acyl glycines are minor metabolites of fatty acid metabolism. However, in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the concentrations of suberylglycine and other dicarboxylic acids in urine are significantly elevated.[5][6][7] This makes suberylglycine a crucial biomarker for the diagnosis and monitoring of these disorders.

The clinical significance of suberylglycine necessitates accurate and precise quantification in biological matrices, primarily urine. This is where the application of a stable isotope-labeled internal standard, such as this compound, becomes paramount.

The Imperative of Deuterium Labeling in Quantitative Analysis

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte.[8] The ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterium-labeled compounds, such as this compound, serve as excellent internal standards for several key reasons:

  • Similar Physicochemical Properties: this compound and suberylglycine exhibit nearly identical chromatographic retention times and ionization efficiencies. This ensures that any sample loss or variation during sample preparation, extraction, and injection affects both the analyte and the internal standard to the same extent.

  • Mass Differentiation: The deuterium atoms in this compound increase its mass, allowing for clear differentiation from the endogenous, unlabeled suberylglycine by the mass spectrometer. This mass difference is the basis for accurate quantification using the isotope dilution method.

  • Minimization of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because the internal standard co-elutes and has similar ionization properties to the analyte, it effectively compensates for these matrix effects, leading to more accurate and reliable results.

Quantitative Data Summary

The following table summarizes the key quantitative data for Suberylglycine and its deuterium-labeled internal standard, this compound.

PropertySuberylglycineThis compound
Chemical Formula C₁₀H₁₇NO₅[5]C₁₀H₁₅D₂NO₅
Molecular Weight 231.25 g/mol [1]~233.12 g/mol [9]
Precursor Ion (m/z) [M+H]⁺ 232.1179[1]~234.13

Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of suberylglycine in urine using this compound as an internal standard, employing gas chromatography-mass spectrometry (GC-MS).

Synthesis of this compound (Conceptual Overview)
Quantitative Analysis of Urinary Suberylglycine by GC-MS

This protocol is a representative method for the analysis of acylglycines in urine.[6][11]

4.2.1. Materials and Reagents

  • Urine sample

  • This compound internal standard solution (of known concentration)

  • Solid-phase extraction (SPE) cartridges (e.g., anion exchange)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.2.2. Sample Preparation and Extraction

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 1 mL aliquot of urine, add a known amount of the this compound internal standard solution.

  • Perform a solid-phase extraction (SPE) to isolate the organic acids, including suberylglycine.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acylglycines with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

4.2.3. Derivatization

  • To the dried residue, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to convert the non-volatile acylglycines into their volatile trimethylsilyl (TMS) derivatives.[2]

  • Cool the vial to room temperature before injection into the GC-MS.

4.2.4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both suberylglycine-TMS and this compound-TMS derivatives.

4.2.5. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of unlabeled suberylglycine and a constant concentration of this compound.[12][13]

  • Process and analyze the calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the ratio of the peak area of suberylglycine to the peak area of this compound against the concentration of suberylglycine.[12]

  • Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway of suberylglycine formation and a typical experimental workflow for its quantitative analysis.

metabolic_pathway Long-Chain Fatty Acids Long-Chain Fatty Acids Dicarboxylic Acids (e.g., Suberic Acid) Dicarboxylic Acids (e.g., Suberic Acid) Long-Chain Fatty Acids->Dicarboxylic Acids (e.g., Suberic Acid) ω- and β-oxidation Suberoyl-CoA Suberoyl-CoA Dicarboxylic Acids (e.g., Suberic Acid)->Suberoyl-CoA Suberylglycine Suberylglycine Suberoyl-CoA->Suberylglycine Glycine Glycine Glycine->Suberylglycine Glycine N-acyltransferase Glycine N-acyltransferase Glycine N-acyltransferase->Suberylglycine

Caption: Metabolic pathway of Suberylglycine formation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine Sample Collection Urine Sample Collection Addition of this compound (Internal Standard) Addition of this compound (Internal Standard) Urine Sample Collection->Addition of this compound (Internal Standard) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Addition of this compound (Internal Standard)->Solid-Phase Extraction (SPE) Evaporation Evaporation Solid-Phase Extraction (SPE)->Evaporation Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) Evaporation->Derivatization (e.g., Silylation) GC-MS Analysis GC-MS Analysis Derivatization (e.g., Silylation)->GC-MS Analysis Peak Integration Peak Integration GC-MS Analysis->Peak Integration Calibration Curve Construction Calibration Curve Construction Peak Integration->Calibration Curve Construction Quantification of Suberylglycine Quantification of Suberylglycine Calibration Curve Construction->Quantification of Suberylglycine

Caption: Experimental workflow for quantitative analysis.

Conclusion

The use of deuterium-labeled this compound as an internal standard is indispensable for the accurate and reliable quantification of suberylglycine in biological samples. Its properties allow for the correction of analytical variability and matrix effects, which is crucial for the diagnosis and management of inborn errors of metabolism. The methodologies outlined in this guide provide a framework for researchers and clinicians to develop and implement robust analytical assays for this important biomarker. As mass spectrometry techniques continue to advance, the principles of isotope dilution analysis with standards like this compound will remain a cornerstone of high-quality quantitative bioanalysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Suberylglycine in Human Urine using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Suberylglycine in human urine. The method utilizes a stable isotope-labeled internal standard, Suberylglycine-d2, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This analytical procedure is particularly relevant for clinical research in inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where Suberylglycine is a key biomarker. The provided protocols cover urine sample preparation, preparation of calibration standards and quality controls, and instrumental analysis.

Introduction

Suberylglycine is an N-acylglycine that is an important biomarker for monitoring certain inborn errors of metabolism.[1] Specifically, elevated levels of Suberylglycine in urine are indicative of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation.[2] In MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of suberyl-CoA, which is then conjugated with glycine to form Suberylglycine and excreted in the urine. Accurate and precise quantification of Suberylglycine is crucial for the study and monitoring of this condition.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of endogenous metabolites in complex biological matrices.[2] Its high selectivity and sensitivity make it the method of choice for this application. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[3]

This application note provides a detailed protocol for the quantitative analysis of Suberylglycine in human urine using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Suberylglycine analytical standard

  • This compound internal standard

  • LC-MS/MS grade water, acetonitrile, and methanol

  • Formic acid

  • Human urine (drug-free, for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Pipettes and tips

  • LC-MS/MS vials

Proposed Synthesis of this compound

A common method for the synthesis of deuterated N-acylglycines involves the acylation of a deuterated amino acid with an appropriate acyl chloride. For this compound, this can be achieved by reacting glycine-d2 with suberoyl chloride.

Reaction Scheme:

Note: This is a proposed synthetic route and should be performed by qualified chemists with appropriate safety precautions.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Suberylglycine and this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Suberylglycine by serial dilution of the stock solution with 50% methanol.

  • Internal Standard Working Solution (1 µg/mL):

    • Prepare a working solution of this compound by diluting the stock solution with 50% methanol.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards and QCs by spiking appropriate amounts of the Suberylglycine working standard solutions into drug-free human urine.

    • A typical calibration curve might range from 10 to 5000 ng/mL.

    • Prepare at least three levels of QCs (low, medium, and high).

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.

  • To 100 µL of supernatant in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an LC-MS/MS vial for analysis.

LC-MS/MS Analysis

LC Parameters (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters (Example):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Collision Gas Argon

Table 1: Example MRM Transitions for Suberylglycine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Suberylglycine232.176.115
This compound234.178.115

Note: These are proposed transitions and should be optimized for the specific instrument used.

Data Presentation

The following tables represent typical data obtained from a validated assay for the quantitative analysis of Suberylglycine.

Table 2: Example Calibration Curve for Suberylglycine

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1015,2341,510,8760.010
5076,1701,525,4320.050
100153,8761,515,3210.102
500759,4321,505,8760.504
10001,523,8761,510,4321.009
25003,789,4321,500,1232.526
50007,512,3451,498,7655.012

Linearity (r²) > 0.995

Table 3: Example Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low3029.197.04.5
Medium750765.8102.13.2
High40003924.098.12.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample centrifuge1 Centrifuge (14,000 rpm, 10 min) urine_sample->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_is Add this compound (IS) supernatant->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge2 Centrifuge (14,000 rpm, 10 min) protein_precip->centrifuge2 evaporation Evaporate to Dryness centrifuge2->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis Inject into LC-MS/MS reconstitution->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Suberylglycine calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Suberylglycine in urine.

signaling_pathway cluster_mcad Mitochondrial Fatty Acid β-Oxidation cluster_conjugation Glycine Conjugation Pathway medium_chain_fa Medium-Chain Fatty Acids mcad_enzyme MCAD Enzyme medium_chain_fa->mcad_enzyme Normal Pathway suberyl_coa Suberyl-CoA mcad_enzyme->suberyl_coa MCAD Deficiency acetyl_coa Acetyl-CoA mcad_enzyme->acetyl_coa glyat_enzyme Glycine N-acyltransferase (GLYAT) suberyl_coa->glyat_enzyme glycine Glycine glycine->glyat_enzyme suberylglycine Suberylglycine (Excreted in Urine) glyat_enzyme->suberylglycine

Caption: Metabolic pathway of Suberylglycine formation in MCAD deficiency.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of Suberylglycine in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research applications, particularly in the study of inborn errors of metabolism like MCAD deficiency. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a laboratory with standard LC-MS/MS instrumentation.

References

LC-MS/MS Method for the Quantification of Suberylglycine-d2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine is a dicarboxylic acid acylglycine that serves as a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and precise quantification of suberylglycine in biological matrices is essential for the diagnosis and monitoring of this condition. Stable isotope-labeled internal standards are widely employed in quantitative LC-MS/MS assays to ensure high precision and accuracy by compensating for matrix effects and variations in sample processing.[1] This document provides a detailed application note and protocol for the development of a robust LC-MS/MS method for the quantification of Suberylglycine-d2, a deuterated form of suberylglycine, often used as an internal standard.

The method described herein is designed for the analysis of suberylglycine in biological samples such as plasma and urine, utilizing a stable isotope-labeled internal standard, this compound, for accurate quantification.

Experimental Protocols

Materials and Reagents
  • Suberylglycine standard

  • This compound (deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma/urine (for matrix-matched calibration standards and quality controls)

Sample Preparation

Two primary methods for sample preparation from biological matrices are presented: Protein Precipitation (for plasma) and simple Dilution (for urine).

2.1. Protein Precipitation for Plasma Samples

This method is suitable for removing proteins from plasma samples which can interfere with the analysis.

  • Thaw : Bring plasma samples and quality controls to room temperature.

  • Aliquoting : Aliquot 100 µL of each plasma sample, calibration standard, and quality control into a microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the this compound internal standard working solution to each tube.

  • Precipitation : Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing : Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2.2. Dilution for Urine Samples

For urine samples, a simple dilution is often sufficient.

  • Thaw : Allow urine samples to thaw at room temperature.

  • Centrifugation : Centrifuge the urine samples at 2000 x g for 5 minutes to pellet any particulate matter.

  • Dilution : In a clean microcentrifuge tube, mix 50 µL of the urine supernatant with 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Internal Standard Spiking : Add 10 µL of the this compound internal standard working solution.

  • Vortexing : Vortex the tubes for 10 seconds.

  • Transfer : Transfer the diluted sample to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require further optimization based on the specific instrumentation used.

3.1. Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: UPLC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
6.0 95
6.1 5

| 8.0 | 5 |

3.2. Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions and Collision Energies

The following MRM transitions are proposed for Suberylglycine and this compound. The exact m/z values and collision energies should be optimized by infusing a standard solution of each analyte into the mass spectrometer.

Table 2: Proposed MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Suberylglycine 232.1 76.1 100 To be optimized
Suberylglycine 232.1 158.1 100 To be optimized
This compound 234.1 76.1 100 To be optimized

| This compound | 234.1 | 160.1 | 100 | To be optimized |

Note: The precursor ion for this compound assumes deuteration on the glycine moiety. The exact mass may vary depending on the labeling position.

Data Presentation

The quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve and quality control data.

Table 3: Calibration Curve for Suberylglycine

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) % Accuracy % RSD
1 0.012 102.5 4.5
5 0.058 98.7 3.2
10 0.115 101.1 2.8
50 0.562 99.5 1.9
100 1.135 100.3 1.5
500 5.781 99.8 2.1

| 1000 | 11.452 | 100.1 | 1.8 |

Table 4: Quality Control Sample Analysis

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) % Accuracy % RSD (Intra-day) % RSD (Inter-day)
LQC 3 2.95 98.3 3.8 4.2
MQC 75 76.2 101.6 2.5 3.1

| HQC | 750 | 745.5 | 99.4 | 1.7 | 2.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Suberylglycine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike_is Spike with This compound (IS) plasma->spike_is urine Urine Sample urine->spike_is ppt Protein Precipitation (Acetonitrile) centrifuge Centrifugation ppt->centrifuge dilute Dilution dilute->centrifuge spike_is->ppt for Plasma spike_is->dilute for Urine supernatant Collect Supernatant centrifuge->supernatant lc_separation UPLC Separation (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting quantification->reporting

LC-MS/MS analysis workflow for Suberylglycine.
Analyte Quantification Logic

The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the stable isotope-labeled internal standard.

quantification_logic suberylglycine Suberylglycine (Analyte) Peak Area ratio Calculate Peak Area Ratio (Analyte / IS) suberylglycine->ratio suberylglycine_d2 This compound (IS) Peak Area suberylglycine_d2->ratio concentration Determine Analyte Concentration ratio->concentration calibration_curve Calibration Curve (Known Concentrations) calibration_curve->concentration

Logic for analyte quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust and reliable LC-MS/MS method for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. The provided experimental conditions, data presentation formats, and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals involved in metabolic research and clinical diagnostics. It is important to note that the mass spectrometric parameters, particularly collision energies, may require optimization based on the specific instrumentation available.

References

Application Note and Protocol: Quantitative Analysis of Suberylglycine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Suberylglycine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative analysis of suberylglycine in biological samples, such as urine and plasma, utilizing gas chromatography-mass spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Suberylglycine-d2, for accurate and precise quantification. Due to the polar nature of suberylglycine, a derivatization step is required to increase its volatility for GC-MS analysis. This protocol outlines procedures for sample preparation, derivatization, and the instrumental parameters for the GC-MS system.

Introduction

Suberylglycine is an N-acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3] Accurate and reliable quantification of suberylglycine in biological fluids is crucial for the diagnosis and monitoring of these metabolic disorders.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the targeted analysis of metabolites. However, the low volatility of suberylglycine necessitates a chemical derivatization step to convert it into a more volatile compound suitable for GC analysis.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[7][8] This protocol details a robust method for the analysis of suberylglycine using this compound as an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the biological matrix. Here, we describe a general procedure for urine and plasma.

For Urine Samples:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Spike the sample with 10 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Proceed to the derivatization step.

For Plasma/Serum Samples:

  • Thaw frozen plasma or serum samples to room temperature.

  • To a 100 µL aliquot of the plasma/serum sample, add 300 µL of cold acetonitrile to precipitate proteins.[9][10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Spike the supernatant with 10 µL of the this compound internal standard solution.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C.

  • The dried residue is now ready for derivatization.

Derivatization

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and amines.[11] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylating reagent.[12]

  • To the dried sample residue (or the 100 µL urine aliquot), add 50 µL of pyridine and 50 µL of MSTFA.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.[12]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized suberylglycine.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of the trimethylsilyl (TMS) derivative of suberylglycine and its deuterated internal standard.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Suberylglycine-TMSTo be determined empiricallyPredicted: 361 (M+), 346Predicted: 244, 147
This compound-TMSTo be determined empiricallyPredicted: 363 (M+), 348Predicted: 246, 147

Note: The exact m/z values for the quantifier and qualifier ions should be determined empirically by injecting a derivatized standard of suberylglycine and this compound and examining the resulting mass spectra. The predicted values are based on the structure of the di-TMS derivative of suberylglycine.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Biological_Sample Biological Sample (Urine or Plasma) Protein_Precipitation Protein Precipitation (for Plasma/Serum) Biological_Sample->Protein_Precipitation Plasma/Serum Urine_Aliquot Direct Aliquot (for Urine) Biological_Sample->Urine_Aliquot Urine Spike_IS Spike with This compound Evaporation Evaporation to Dryness (for Plasma/Serum) Spike_IS->Evaporation Protein_Precipitation->Spike_IS Add_Reagents Add Pyridine and MSTFA Evaporation->Add_Reagents Spike_IS_Urine Spike_IS_Urine Urine_Aliquot->Spike_IS_Urine Spike with This compound Spike_IS_Urine->Add_Reagents Heating Heat at 60°C for 30 min Add_Reagents->Heating GC_MS_Injection Inject into GC-MS Heating->GC_MS_Injection Data_Acquisition Data Acquisition (SIM Mode) GC_MS_Injection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

References

Application Notes and Protocols for Stable Isotope Dilution Assay of Suberylglycine using Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine (N-suberoyl-glycine) is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation. Quantitative analysis of suberylglycine in biological matrices, primarily urine, is crucial for the diagnosis and monitoring of MCAD deficiency. Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of endogenous metabolites. This application note provides a detailed protocol for the determination of suberylglycine in urine using a stable isotope-labeled internal standard, Suberylglycine-d2.

The principle of this assay is based on the addition of a known amount of this compound to the sample. The deuterated internal standard is chemically identical to the analyte of interest but has a different mass. By comparing the mass spectrometric response of the endogenous suberylglycine to that of the internal standard, precise quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response.

Principle of the Assay

The stable isotope dilution assay for suberylglycine involves several key steps: sample preparation, LC-MS/MS analysis, and data processing. A known concentration of this compound is spiked into the urine sample, which is then subjected to a derivatization step to improve chromatographic retention and ionization efficiency. The derivatized sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous suberylglycine to that of the this compound internal standard is used to calculate the concentration of suberylglycine in the original sample by referencing a calibration curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context of suberylglycine and the experimental workflow for its quantification.

cluster_0 Mitochondrial Fatty Acid β-Oxidation cluster_1 MCAD Deficiency Medium-Chain Fatty Acids Medium-Chain Fatty Acids Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Medium-Chain Fatty Acids->Medium-Chain Acyl-CoA MCAD MCAD Medium-Chain Acyl-CoA->MCAD Dehydrogenation Acetyl-CoA Acetyl-CoA MCAD->Acetyl-CoA Subsequent Steps Accumulated Medium-Chain Acyl-CoA Accumulated Medium-Chain Acyl-CoA MCAD->Accumulated Medium-Chain Acyl-CoA   Deficiency leads to accumulation Glycine Conjugation Glycine Conjugation Accumulated Medium-Chain Acyl-CoA->Glycine Conjugation Suberylglycine Suberylglycine Glycine Conjugation->Suberylglycine (excreted in urine)

Figure 1: Metabolic pathway illustrating the formation of suberylglycine in MCAD deficiency.

Urine Sample Collection Urine Sample Collection Spiking with this compound Spiking with this compound Urine Sample Collection->Spiking with this compound Butylation Derivatization Butylation Derivatization Spiking with this compound->Butylation Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Butylation Derivatization->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Figure 2: Experimental workflow for the stable isotope dilution assay of suberylglycine.

Experimental Protocols

Materials and Reagents
  • Suberylglycine (Sigma-Aldrich or equivalent)

  • This compound (Toronto Research Chemicals or equivalent)

  • Butanolic HCl (3 N) (Sigma-Aldrich or equivalent)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Urine samples (from healthy controls and MCAD-deficient patients)

  • Calibrated pipettes and sterile, single-use pipette tips

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or oven

  • Centrifuge

  • Autosampler vials with inserts

Preparation of Standards and Internal Standard

4.2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of suberylglycine and this compound into separate volumetric flasks.

  • Dissolve in a known volume of methanol to obtain a final concentration of 1 mg/mL for each.

  • Store stock solutions at -20°C.

4.2.2. Working Solutions

  • Prepare a series of working standard solutions of suberylglycine by serially diluting the stock solution with 50% methanol in water to achieve concentrations for the calibration curve.

  • Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with 50% methanol in water.

Sample Preparation (Butylation Derivatization)
  • To 100 µL of urine sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

  • Add 200 µL of 3 N butanolic HCl.

  • Cap the tubes tightly and incubate at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Evaporate the samples to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.4.1. Liquid Chromatography Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

4.4.2. Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions for Butylated Suberylglycine and this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Suberylglycine Butyl Ester 288.2 156.1 15

| this compound Butyl Ester | 290.2 | 158.1 | 15 |

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the suberylglycine standard to the this compound internal standard against the concentration of the suberylglycine standard. A linear regression with a weighting factor of 1/x is typically used. The concentration range for the calibration curve should encompass the expected concentrations in the samples.

Table 3: Example Calibration Curve Concentrations

Calibrator Level Concentration (µM)
1 0.01
2 0.05
3 0.1
4 0.5
5 1.0
6 5.0
7 10.0

| 8 | 25.0 |

Quantitative Data

The concentration of suberylglycine in the urine samples is calculated using the linear regression equation from the calibration curve. The results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Table 4: Representative Urinary Suberylglycine Concentrations

Sample Group Number of Samples (n) Suberylglycine Concentration (µmol/mmol creatinine)
Healthy Controls 50 < 0.5
MCAD-Deficient Patients (Asymptomatic) 20 2.5 - 15.0

| MCAD-Deficient Patients (Acute Illness) | 10 | > 20.0 |

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific patient population and analytical methodology.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of suberylglycine in urine using a stable isotope dilution assay with this compound as the internal standard. The described method, which includes a butylation derivatization step followed by LC-MS/MS analysis, offers high sensitivity, specificity, and accuracy, making it a reliable tool for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase deficiency in clinical and research settings. Adherence to the detailed experimental protocols and data analysis procedures will ensure the generation of high-quality, reproducible results.

Application of Suberylglycine-d2 in Newborn Screening for MCADD

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid β-oxidation.[1] If undiagnosed, MCADD can lead to severe metabolic crises, including hypoketotic hypoglycemia, lethargy, vomiting, and in some cases, coma or sudden death.[2] Newborn screening (NBS) programs worldwide have incorporated tandem mass spectrometry (MS/MS) to detect MCADD by measuring elevated levels of octanoylcarnitine (C8) in dried blood spots (DBS).[3] While C8 is a sensitive primary marker, confirmatory testing is crucial to minimize false positives and ensure accurate diagnosis.

Urinary acylglycine analysis is a key component of this confirmatory process. In MCADD, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, which are then conjugated with glycine and excreted in the urine. Suberylglycine, along with hexanoylglycine, is a characteristic and sensitive biomarker for MCADD.[3][4] Quantitative analysis of these acylglycines is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope-labeled internal standards to ensure accuracy and precision.

This document provides detailed application notes and protocols for the use of Suberylglycine-d2 as an internal standard in the quantitative analysis of suberylglycine for the confirmation of MCADD in newborns.

Data Presentation

The following tables summarize the typical concentrations of urinary suberylglycine in various newborn populations. These values are indicative and may vary between laboratories and analytical methods.

Table 1: Urinary Suberylglycine Concentrations in Newborns

PopulationSuberylglycine Concentration (µmol/mol creatinine)Reference
Healthy Newborns< 2[1]
MCADD Confirmed> 10 (often significantly higher)[1][3]
False Positive (NBS)Generally within the healthy range[5]

Table 2: Performance Characteristics of Urinary Acylglycine Analysis in MCADD Diagnosis

ParameterPerformanceReference
Diagnostic SensitivityHigh[3]
Diagnostic SpecificityHigh[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of Urinary Suberylglycine using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of suberylglycine in urine samples from newborns suspected of having MCADD.

Materials and Reagents:

  • Urine sample (random collection)

  • Suberylglycine (analytical standard)

  • This compound (internal standard)

  • Creatinine standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (containing a known concentration of this compound in 0.1% formic acid in water/acetonitrile 95:5 v/v).

    • Vortex the mixture for 30 seconds.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate suberylglycine from other urinary components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 5 µL

    • MS/MS Conditions (example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Suberylglycine: e.g., m/z 218.1 -> 76.1

        • This compound: e.g., m/z 220.1 -> 76.1

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis and Quantification:

    • Create a calibration curve using known concentrations of suberylglycine standard spiked with the internal standard.

    • Calculate the peak area ratio of the analyte (suberylglycine) to the internal standard (this compound) for each calibrator and patient sample.

    • Determine the concentration of suberylglycine in the urine sample by interpolating the peak area ratio from the calibration curve.

    • Measure the creatinine concentration in the urine sample using a standard clinical laboratory method.

    • Express the final suberylglycine concentration as a ratio to creatinine (e.g., in µmol/mol creatinine) to normalize for urine dilution.

Protocol 2: Proposed Synthesis of this compound

This protocol outlines a potential synthetic route for this compound, starting from commercially available deuterated suberic acid.

Materials:

  • Suberic acid-d4 (commercially available)

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Other necessary solvents and reagents for purification

Procedure:

  • Synthesis of Suberoyl-d4 Chloride:

    • In a round-bottom flask under an inert atmosphere, dissolve Suberic acid-d4 in a minimal amount of anhydrous DCM.

    • Slowly add an excess of thionyl chloride to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Suberoyl-d4 chloride.

  • Coupling of Suberoyl-d4 Chloride with Glycine (Schotten-Baumann reaction):

    • Dissolve glycine in an aqueous solution of sodium hydroxide.

    • Cool the glycine solution in an ice bath.

    • Slowly add the crude Suberoyl-d4 chloride to the glycine solution with vigorous stirring.

    • Maintain the pH of the reaction mixture in the alkaline range by adding additional NaOH solution as needed.

    • Continue stirring for 2-3 hours at room temperature.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

    • Collect the precipitate by filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.

    • Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

Visualizations

MCADD_Pathway FattyAcids Medium-Chain Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA MCAD_enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) FattyAcylCoA->MCAD_enzyme FattyAcylCoA_acc Accumulated Fatty Acyl-CoA EnoylCoA Trans-Δ²-Enoyl-CoA MCAD_enzyme->EnoylCoA MCAD_enzyme->FattyAcylCoA_acc BetaOxidation Further β-oxidation (Energy Production) EnoylCoA->BetaOxidation Acylglycines Acylglycines (e.g., Suberylglycine) FattyAcylCoA_acc->Acylglycines Conjugation Glycine Glycine Glycine->Acylglycines Urine Excreted in Urine Acylglycines->Urine

Caption: Biochemical pathway of MCADD.

NBS_Workflow NBS Newborn Screening (Dried Blood Spot) TandemMS Tandem Mass Spectrometry (MS/MS) NBS->TandemMS C8_Level Measure Octanoylcarnitine (C8) Level TandemMS->C8_Level Result Screening Result C8_Level->Result Normal Normal Result->Normal Below Cutoff Abnormal Abnormal (Elevated C8) Result->Abnormal Above Cutoff Confirmatory Confirmatory Testing Abnormal->Confirmatory UrineAcylglycine Urine Acylglycine Analysis (LC-MS/MS) Confirmatory->UrineAcylglycine Diagnosis Final Diagnosis UrineAcylglycine->Diagnosis Suberylglycine_d2 This compound (Internal Standard) Suberylglycine_d2->UrineAcylglycine MCADD_Positive MCADD Positive Diagnosis->MCADD_Positive Elevated Suberylglycine MCADD_Negative MCADD Negative Diagnosis->MCADD_Negative Normal Suberylglycine

Caption: Newborn screening workflow for MCADD.

Logical_Relationship cluster_measurement Quantitative Measurement cluster_quantification Quantification Analyte Suberylglycine (Analyte) in Urine Sample LCMS LC-MS/MS Analysis Analyte->LCMS InternalStandard This compound (Internal Standard) InternalStandard->LCMS Added to sample PeakAreaRatio Peak Area Ratio (Analyte / Internal Standard) LCMS->PeakAreaRatio Concentration Accurate Concentration of Suberylglycine PeakAreaRatio->Concentration CalibrationCurve Calibration Curve CalibrationCurve->Concentration Used for calculation

Caption: Role of this compound in quantification.

References

Application Notes and Protocols for the Synthesis of Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Suberylglycine, an N-acylglycine, is a metabolite observed in disorders of mitochondrial fatty acid β-oxidation.[1] Its presence and concentration in biological fluids can serve as a diagnostic marker for conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[1] Stable isotope-labeled internal standards are essential for the accurate quantification of metabolites like suberylglycine in complex biological matrices using mass spectrometry. This document provides a detailed protocol for the chemical synthesis of Suberylglycine-d2, specifically deuterated at the α-carbon of the glycine moiety. This proposed synthesis is a two-part process involving the initial synthesis of unlabeled suberylglycine followed by a base-catalyzed hydrogen-deuterium exchange.

Materials and Reagents

  • Suberic acid

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Deionized water

Proposed Synthesis of this compound

The synthesis of this compound is proposed to be performed in two main stages:

  • Synthesis of Suberylglycine: This involves the acylation of glycine with suberoyl chloride, which is prepared from suberic acid.

  • α-Deuteration of Suberylglycine: This step utilizes a base-catalyzed hydrogen-deuterium exchange reaction to replace the two α-protons on the glycine moiety with deuterium.

Part 1: Synthesis of Suberylglycine

Step 1.1: Preparation of Suberoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add suberic acid (1 equivalent).

  • Slowly add thionyl chloride (2.5 equivalents) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude suberoyl chloride is used in the next step without further purification.

Step 1.2: Acylation of Glycine to form Suberylglycine

  • Prepare a solution of glycine (2.2 equivalents) in 2 M aqueous sodium hydroxide (NaOH) in a beaker and cool it in an ice bath.

  • In a separate flask, dissolve the crude suberoyl chloride (1 equivalent) in an appropriate organic solvent like dichloromethane (DCM).

  • Slowly add the suberoyl chloride solution to the cold glycine solution with vigorous stirring, while maintaining the pH of the aqueous solution between 9 and 10 by the dropwise addition of 2 M NaOH.

  • After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid (HCl).

  • The crude suberylglycine will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from hot water or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: α-Deuteration of Suberylglycine
  • Dissolve the purified suberylglycine (1 equivalent) in deuterium oxide (D₂O).

  • Add triethylamine (Et₃N, 1 equivalent) to the solution to create a basic environment.

  • Stir the reaction mixture at room temperature for 24-48 hours to allow for the hydrogen-deuterium exchange at the α-carbon of the glycine moiety.[2] The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal of the glycine moiety.

  • After the exchange is complete, neutralize the reaction mixture with a suitable deuterated acid (e.g., DCl in D₂O) to a pD of approximately 7.

  • Lyophilize the solution to remove the D₂O and obtain the crude this compound.

  • The final product can be further purified by recrystallization from a suitable solvent system if necessary.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar chemical transformations.

StepProductStarting MaterialMolecular Weight ( g/mol )Hypothetical Yield (%)Purity (%)
1.1Suberoyl ChlorideSuberic Acid211.08>95 (crude)-
1.2SuberylglycineSuberoyl Chloride231.2580>98
2This compoundSuberylglycine233.2695>98 (Isotopic Purity >98%)

Experimental Workflow

Synthesis_Workflow suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Reflux socl2 SOCl₂ socl2->suberoyl_chloride suberylglycine Suberylglycine suberoyl_chloride->suberylglycine Schotten-Baumann Reaction glycine Glycine + NaOH(aq) glycine->suberylglycine purification1 Recrystallization/ Column Chromatography suberylglycine->purification1 d2o_et3n D₂O, Et₃N suberylglycine_d2 This compound d2o_et3n->suberylglycine_d2 purification2 Lyophilization/ Recrystallization suberylglycine_d2->purification2 purification1->suberylglycine_d2 H/D Exchange

Caption: Proposed workflow for the synthesis of this compound.

Biological Context: Fatty Acid β-Oxidation

Suberylglycine is a metabolite that accumulates in certain inherited metabolic disorders affecting the mitochondrial fatty acid β-oxidation pathway.[3][4][5] This pathway is crucial for energy production from fatty acids. A defect in this pathway leads to the accumulation of upstream metabolites, which are then shunted into alternative metabolic routes, such as ω-oxidation followed by conjugation with glycine, leading to the formation of dicarboxylic acylglycines like suberylglycine.

Fatty_Acid_Oxidation FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx OmegaOx ω-Oxidation AcylCoA->OmegaOx Pathway Upregulated in β-Oxidation Defects MCAD MCAD Deficiency BetaOx->MCAD AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy DicarboxylicAcids Dicarboxylic Acids (e.g., Suberic Acid) OmegaOx->DicarboxylicAcids DicarboxylylCoA Dicarboxylyl-CoA DicarboxylicAcids->DicarboxylylCoA GlycineConj Glycine Conjugation (GLYAT) DicarboxylylCoA->GlycineConj Suberylglycine Suberylglycine (Excreted in Urine) GlycineConj->Suberylglycine

Caption: Simplified pathway of Suberylglycine formation in MCAD deficiency.

References

Application Note: Quantification of Suberylglycine-d2 in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Suberylglycine-d2 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Suberylglycine is a key biomarker for monitoring certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3] The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate and precise quantification, correcting for matrix effects and variations during sample preparation and analysis. This document provides a detailed experimental protocol, including sample preparation, LC-MS/MS conditions, and the expected fragmentation pattern of this compound.

Introduction

Suberylglycine, the glycine conjugate of suberic acid, is an acylglycine that accumulates in the body fluids of individuals with certain metabolic disorders.[1][2] Its measurement in urine is a valuable tool for the diagnosis and monitoring of these conditions.[4] Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis of endogenous metabolites. Deuterium-labeled internal standards, such as this compound, are chemically identical to the analyte of interest but have a different mass, allowing for precise quantification.[5]

This application note focuses on the mass spectrometry fragmentation of this compound and provides a comprehensive protocol for its analysis. The method is intended for researchers, scientists, and professionals in drug development and clinical diagnostics.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation pattern of this compound is predicted based on the known fragmentation of similar acylglycines and general principles of mass spectrometry. For the purpose of this application note, it is assumed that the two deuterium atoms are located on the α-carbon of the glycine moiety, a common labeling position for amino acid-based internal standards.

Upon collision-induced dissociation (CID) in negative ion mode, the primary fragmentation pathway for acylglycines is the cleavage of the amide bond. For this compound, this results in a characteristic neutral loss of the suberic acid moiety and the formation of a deuterated glycine fragment.

Table 1: Predicted m/z values for this compound and its major fragment ion in negative ion mode ESI-MS/MS.

AnalyteParent Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Fragment Identity
This compound233.1276.03[Glycine-d2 - H]⁻

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

The most abundant fragment ion is expected to be the deprotonated, deuterated glycine at m/z 76.03. This is a highly specific fragment that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to ensure selective and sensitive detection of this compound. The non-deuterated suberylglycine produces a characteristic fragment at m/z 74.02.[6]

Experimental Protocol

This protocol outlines the steps for the analysis of this compound in human urine.

Materials and Reagents
  • This compound standard

  • Ultrapure water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human urine samples

  • Microcentrifuge tubes

  • LC-MS vials

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.

  • Add 10 µL of a this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Collision Gas: Argon

  • SRM Transition:

    • This compound: 233.12 > 76.03

Note: These parameters are a starting point and may require optimization for different LC-MS/MS systems.

Data Analysis

The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve should be prepared using known concentrations of this compound to enable absolute quantification.

Signaling Pathways and Logical Relationships

The analysis of Suberylglycine is relevant to the study of fatty acid oxidation disorders. The following diagram illustrates the context of Suberylglycine formation.

fatty_acid_oxidation Fatty_Acids Medium-Chain Fatty Acids Beta_Oxidation Mitochondrial β-Oxidation Fatty_Acids->Beta_Oxidation Acyl_CoA Medium-Chain Acyl-CoA Acyl_CoA->Beta_Oxidation Further Cycles Suberic_Acid Suberic Acid Acyl_CoA->Suberic_Acid Alternative Pathway MCAD MCAD Deficiency MCAD->Beta_Oxidation Inhibition Beta_Oxidation->Acyl_CoA Beta_Oxidation->MCAD Glycine_Conjugation Glycine Conjugation Suberic_Acid->Glycine_Conjugation Suberylglycine Suberylglycine Glycine_Conjugation->Suberylglycine Urine Urinary Excretion Suberylglycine->Urine

Caption: Formation of Suberylglycine in MCAD deficiency.

The following diagram illustrates the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (ESI-, SRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed protocol for the reliable quantification of this compound in human urine by LC-MS/MS. The predicted fragmentation pattern and optimized analytical conditions offer a solid foundation for researchers working on the analysis of acylglycines and the study of related metabolic disorders. The use of a deuterated internal standard is essential for achieving the high accuracy and precision required in these applications.

References

Application Notes and Protocols: Suberylglycine-d2 for Clinical Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine (N-suberylglycine) is a key biomarker for the diagnosis of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a fatty acid β-oxidation disorder.[1][2] Quantitative analysis of suberylglycine in urine is a critical diagnostic tool.[3] To ensure accuracy and precision in mass spectrometry-based assays, a stable isotope-labeled internal standard is essential.[4] Suberylglycine-d2, a deuterated analog of suberylglycine, serves as an ideal internal standard for isotope dilution mass spectrometry, correcting for variability during sample preparation and analysis.[5] These application notes provide detailed protocols for the use of this compound in the clinical laboratory setting for the quantitative analysis of urinary suberylglycine.

Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency

In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of medium-chain acyl-CoAs, such as suberyl-CoA. These accumulated acyl-CoAs are then conjugated with glycine by the enzyme glycine N-acyltransferase to form the corresponding acylglycines, which are subsequently excreted in the urine.[2] The elevation of suberylglycine in urine is a hallmark of this condition.

Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency Medium-Chain Fatty Acids Medium-Chain Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Medium-Chain Fatty Acids->Acyl-CoA Synthetase Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Acyl-CoA Synthetase->Medium-Chain Acyl-CoA MCAD (deficient) MCAD (deficient) Medium-Chain Acyl-CoA->MCAD (deficient) Blocked β-Oxidation β-Oxidation Medium-Chain Acyl-CoA->β-Oxidation Normal Pathway Accumulated Medium-Chain Acyl-CoA (e.g., Suberyl-CoA) Accumulated Medium-Chain Acyl-CoA (e.g., Suberyl-CoA) MCAD (deficient)->Accumulated Medium-Chain Acyl-CoA (e.g., Suberyl-CoA) Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Glycine N-acyltransferase Glycine N-acyltransferase Accumulated Medium-Chain Acyl-CoA (e.g., Suberyl-CoA)->Glycine N-acyltransferase Suberylglycine Suberylglycine Glycine N-acyltransferase->Suberylglycine Glycine Glycine Glycine->Glycine N-acyltransferase Urinary Excretion Urinary Excretion Suberylglycine->Urinary Excretion

Figure 1: Simplified metabolic pathway of suberylglycine formation in MCAD deficiency.

Quantitative Data Summary

The concentration of suberylglycine in urine is a key diagnostic marker. The following tables summarize typical concentration ranges observed in healthy individuals and patients with MCAD deficiency. It is important to note that values can vary based on age, diet (e.g., medium-chain triglyceride supplementation), and clinical status (asymptomatic vs. acute illness).[5][6]

Table 1: Urinary Suberylglycine Concentrations in Healthy Individuals

PopulationConcentration Range (µmol/mmol creatinine)Reference
Healthy ControlsUndetectable to low levels[5]
Healthy Pediatric Population (age-dependent)Varies, generally decreases with age[6]

Table 2: Urinary Suberylglycine Concentrations in Patients with MCAD Deficiency

Clinical StatusConcentration Range (µmol/mmol creatinine)Reference
Asymptomatic NeonateSignificantly increased (e.g., 30-fold increase)[7]
Asymptomatic PatientsMay overlap with controls on MCT diet[5]
Acute IllnessMarkedly elevated[5]
Known MCAD Patient (post-treatment)May be trace or undetectable[2]

Experimental Protocols

The following are detailed protocols for the quantitative analysis of urinary suberylglycine using this compound as an internal standard. Two common analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary Suberylglycine Analysis by GC-MS

This protocol involves extraction, derivatization, and analysis of suberylglycine as a volatile ester derivative.

Materials:

  • Urine sample

  • This compound internal standard solution (concentration to be optimized, e.g., in methanol)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Hexane

  • Glass vials, centrifuge tubes, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • Transfer a specific volume of the supernatant (e.g., 1 mL) to a clean glass tube.

  • Internal Standard Spiking:

    • Add a known amount of this compound internal standard solution to each urine sample, calibrator, and quality control sample.

  • Extraction:

    • Acidify the urine sample by adding a small volume of concentrated HCl to reach a pH of approximately 1.

    • Add ethyl acetate (e.g., 3 mL) to the acidified urine, vortex vigorously for 1-2 minutes, and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction step with another portion of ethyl acetate and combine the organic layers.[8]

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

  • Derivatization:

    • To the dried residue, add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS) and a small volume of a solvent like hexane.

    • Seal the vial and heat at a specific temperature (e.g., 70-90°C) for a defined time (e.g., 15-60 minutes) to form the trimethylsilyl (TMS) derivatives.[8]

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of suberylglycine-TMS and this compound-TMS derivatives.

Experimental Workflow for GC-MS Analysis

GC-MS Experimental Workflow GC-MS Experimental Workflow for Suberylglycine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Spike with this compound Spike with this compound Urine Sample->Spike with this compound Acidification Acidification Spike with this compound->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Evaporation to Dryness Evaporation to Dryness Liquid-Liquid Extraction->Evaporation to Dryness Derivatization (e.g., TMS) Derivatization (e.g., TMS) Evaporation to Dryness->Derivatization (e.g., TMS) GC-MS Analysis GC-MS Analysis Derivatization (e.g., TMS)->GC-MS Analysis Data Acquisition (SIM) Data Acquisition (SIM) GC-MS Analysis->Data Acquisition (SIM) Quantification Quantification Data Acquisition (SIM)->Quantification

Figure 2: General workflow for urinary suberylglycine analysis by GC-MS.
Protocol 2: Urinary Suberylglycine Analysis by LC-MS/MS

This protocol offers higher specificity and often requires less sample preparation than GC-MS.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Syringe filters (0.22 µm)

  • LC vials, liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample.

    • Take an aliquot of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., 900 µL of water or a weak mobile phase).

  • Internal Standard Spiking:

    • Add a known amount of this compound internal standard solution to each diluted urine sample, calibrator, and quality control sample.

  • Filtration:

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • Inject an aliquot (e.g., 5-10 µL) of the filtered sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm ID, 1.7-3.5 µm particle size)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

      • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both suberylglycine and this compound.[9]

      • MRM Transitions (Hypothetical - requires empirical determination):

        • Suberylglycine: e.g., Q1: m/z [M+H]+ → Q3: m/z [product ion]

        • This compound: e.g., Q1: m/z [M+H]+ of deuterated compound → Q3: m/z [product ion]

Logical Relationship for Quantification

Quantification Logic Logical Relationship for Quantification Analyte (Suberylglycine) Analyte (Suberylglycine) Mass Spectrometer Mass Spectrometer Analyte (Suberylglycine)->Mass Spectrometer Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->Mass Spectrometer Analyte Signal Analyte Signal Mass Spectrometer->Analyte Signal Internal Standard Signal Internal Standard Signal Mass Spectrometer->Internal Standard Signal Signal Ratio Signal Ratio Analyte Signal->Signal Ratio Internal Standard Signal->Signal Ratio Calibration Curve Calibration Curve Signal Ratio->Calibration Curve Concentration Concentration Calibration Curve->Concentration

Figure 3: Logical relationship for quantification using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of urinary suberylglycine in the clinical laboratory. Its use as an internal standard in mass spectrometry-based methods, such as GC-MS and LC-MS/MS, is crucial for the diagnosis and monitoring of MCAD deficiency and other fatty acid oxidation disorders. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in implementing this important diagnostic assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Suberylglycine-d2 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Suberylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the biological matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2][3] For an accurate analysis of this compound, it is crucial to minimize or compensate for these effects.

Q2: Why is a stable isotope-labeled internal standard like this compound important in managing matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects in quantitative LC-MS/MS bioanalysis.[4] Since this compound is chemically almost identical to the endogenous suberylglycine, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.[1]

Q3: What are the common sources of matrix effects in biological samples?

A3: Common sources of matrix effects in biological samples such as plasma and urine include phospholipids, salts, endogenous metabolites, and proteins.[2] In the context of suberylglycine analysis, other dicarboxylic acids and their glycine conjugates, which are structurally similar, could also be potential sources of interference.[5]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability for this compound

This issue is often a primary indicator of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The initial and most effective step to combat matrix effects is to improve the sample cleanup process.[2]

    • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving phospholipids and other matrix components that can cause significant ion suppression.[1] It is a viable option for simpler matrices or when high sensitivity is not paramount.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction of a polar molecule like suberylglycine.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and thus minimizing matrix effects.[2] A variety of sorbents are available, and method development is key to achieving optimal recovery and purity.

  • Optimize Chromatographic Separation: If sample preparation improvements are insufficient, adjusting the liquid chromatography (LC) conditions can help separate this compound from co-eluting matrix components.

    • Gradient Modification: Altering the gradient slope or the organic mobile phase composition can shift the retention time of suberylglycine relative to interfering peaks.

    • Column Chemistry: Employing a different column chemistry (e.g., HILIC for polar compounds) can provide alternative selectivity and better separation from matrix components.

  • Optimize MS/MS Parameters: Ensure that the mass spectrometer is optimally tuned for this compound.

    • MRM Transitions: Use specific and sensitive multiple reaction monitoring (MRM) transitions. For suberylglycine, characteristic transitions would involve the precursor ion (parent molecule) and a specific product ion (fragment).

    • Compound-Dependent Parameters: Optimize the declustering potential (DP) and collision energy (CE) to maximize the signal for the chosen MRM transitions.[6][7]

Issue 2: Inconsistent or Irreproducible Quantification

This can be caused by variable matrix effects between different samples or batches.

Troubleshooting Steps:

  • Employ a Robust Internal Standard Strategy: The use of this compound as an internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[1] Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.

  • Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to mimic the matrix effects present in the unknown samples, leading to more accurate quantification.

  • Dilution: If the analyte concentration is sufficiently high, diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components, thereby mitigating their effect.[1]

Quantitative Data on Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques for small molecules, providing a general guide for what can be expected.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect (Ion Suppression)Key Considerations
Protein Precipitation (PPT) Moderate to HighHighFast and simple, but results in the "dirtiest" extract.
Liquid-Liquid Extraction (LLE) Moderate to HighModerateCleaner than PPT; requires optimization of solvent and pH.
Solid-Phase Extraction (SPE) HighLowProvides the cleanest extracts but requires more method development.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma

This protocol is a rapid method suitable for initial screening.

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing this compound internal standard.[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Acylglycines in Urine (Adapted for Suberylglycine)

This protocol provides a cleaner extract than PPT.

  • Sample Pre-treatment: Dilute the urine sample 1:1 with 0.1% formic acid in water. Add the this compound internal standard.

  • SPE Cartridge: Use a mixed-mode anion exchange or a polymeric reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) add_is Add this compound (Internal Standard) start->add_is ppt Protein Precipitation (PPT) add_is->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) add_is->lle Cleaner spe Solid-Phase Extraction (SPE) add_is->spe Cleanest extract Clean Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS System extract->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant troubleshooting_flowchart cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry start Poor Signal or High Variability? check_prep Current Method: PPT? start->check_prep Yes solution Problem Resolved start->solution No upgrade_prep Upgrade to LLE or SPE check_prep->upgrade_prep Yes check_chrom Co-eluting Peaks? check_prep->check_chrom No (Using LLE/SPE) upgrade_prep->check_chrom optimize_spe Optimize SPE Method (Sorbent, Solvents) optimize_grad Modify LC Gradient check_chrom->optimize_grad Yes check_ms MS Parameters Optimized? check_chrom->check_ms No change_col Try Different Column Chemistry optimize_grad->change_col change_col->check_ms optimize_mrm Optimize MRM Transitions (DP, CE) check_ms->optimize_mrm No check_ms->solution Yes optimize_mrm->solution

References

Troubleshooting low signal intensity of Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suberylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, particularly focusing on the common problem of low signal intensity in mass spectrometry-based assays.

Q1: I am observing a very low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?

Low signal intensity for this compound can originate from several factors, spanning from sample preparation to the mass spectrometer's settings. The primary areas to investigate are the integrity of the standard itself, the sample preparation process, chromatographic conditions, and the mass spectrometer's parameters. A systematic approach to troubleshooting is crucial to pinpoint the root cause of the issue.

Q2: How can I confirm that the this compound internal standard itself is not the source of the problem?

It is essential to first verify the integrity and concentration of your this compound standard.

  • Fresh Standard Preparation: Prepare a fresh stock and working solution of this compound from the neat material.

  • Direct Infusion: To bypass any chromatographic issues, directly infuse a known concentration of the freshly prepared standard into the mass spectrometer. This will confirm if the instrument can detect the analyte under optimal conditions. If a signal is observed, the issue likely lies with the sample preparation or chromatography. If no signal is detected, there may be a problem with the standard itself or the instrument's basic functionality.

  • Purity Verification: Always request and review the certificate of analysis from your supplier to confirm the isotopic and chemical purity of the this compound.[1]

Q3: What aspects of my sample preparation could be causing low signal intensity for this compound?

Sample preparation is a critical step where signal can be lost.

  • Extraction Efficiency: Ensure your extraction protocol is optimized for dicarboxylic acids like suberylglycine. Inefficient extraction will lead to low recovery and consequently, a weak signal.

  • Sample Clean-up: Complex biological matrices can cause ion suppression.[2][3] Consider incorporating a more rigorous sample clean-up step, such as solid-phase extraction (SPE), to remove interfering components.[2]

  • Dilution: If significant matrix effects are suspected, diluting the sample can reduce the concentration of interfering components and may improve the signal-to-noise ratio.[2]

Q4: My chromatography shows broad or tailing peaks for this compound. Could this be the reason for the low signal?

Yes, poor peak shape directly impacts signal intensity.

  • Peak Shape: Broad or tailing peaks result in a lower apparent signal height and reduced sensitivity.[2]

  • Chromatographic Optimization: To achieve sharp, symmetrical peaks, optimize the LC gradient, flow rate, and column temperature.

  • Co-elution: It is crucial that this compound co-elutes with the unlabeled suberylglycine analyte to effectively compensate for matrix effects.[1] A slight shift in retention time, known as the chromatographic isotope effect, can sometimes occur with deuterated standards.[4] If this shift is significant, it may compromise accurate quantification.

Q5: How do I optimize the mass spectrometer settings for this compound?

Fine-tuning the mass spectrometer's parameters is critical for maximizing signal intensity.

  • Ionization Mode: Suberylglycine, being a dicarboxylic acid, can often be detected in both positive and negative electrospray ionization (ESI) modes. It is recommended to test both modes during method development to determine which provides a better signal-to-noise ratio for your specific experimental conditions.

  • Ion Source Parameters: The efficiency of ion generation is highly dependent on the ion source settings. Carefully optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound.[2]

  • Collision Energy: For MS/MS analysis, the collision energy should be optimized to achieve the desired fragmentation pattern and maximize the signal of the product ions.[2]

Q6: I suspect the deuterium labels on my this compound are unstable. How can I test for this?

Deuterium exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can lead to a decrease in the internal standard signal.

  • Stability Assessment: To check for deuterium exchange, incubate the this compound standard in a blank sample matrix under the same conditions as your experimental samples (e.g., pH, temperature, time). Analyze the sample and monitor for any increase in the signal of the non-deuterated analyte. A significant increase would indicate H/D back-exchange.[1]

  • Label Position: Ideally, the deuterium labels should be on stable positions, such as a carbon backbone, to minimize the risk of exchange.

Quantitative Data Summary

Optimizing mass spectrometry parameters is crucial for achieving a strong signal for this compound. The following table provides typical starting parameters for the analysis of acylglycines, which can be used as a starting point for method development for this compound.

ParameterTypical Value RangePurpose
Ionization Mode ESI Positive or NegativeTest both to determine optimal signal
Capillary Voltage 3.0 - 4.5 kV (Positive) / -2.5 - -4.0 kV (Negative)Optimizes the spray and ionization
Nebulizer Gas Flow 1.5 - 2.5 L/minAids in droplet formation
Drying Gas Flow 10 - 15 L/minFacilitates desolvation of droplets
Drying Gas Temperature 300 - 400 °CPromotes solvent evaporation
Collision Energy (for MRM) 10 - 30 eVOptimize for specific product ion

Note: These are general guidelines. The optimal parameters will be instrument-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability

Objective: To determine if the deuterium labels on this compound are exchanging with protons from the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike a known concentration of this compound into a neat solvent (e.g., 50:50 methanol:water).

    • Set B (Matrix): Spike the same concentration of this compound into a blank sample matrix (e.g., plasma, urine).

  • Incubate: Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).

  • Process: Process the samples using your established extraction procedure.

  • Analyze: Analyze the samples by LC-MS/MS.

  • Monitor: Monitor for any increase in the signal of the non-deuterated suberylglycine in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]

Visualizations

The following diagrams illustrate the troubleshooting workflow for low signal intensity and the experimental protocol for assessing the stability of the deuterated internal standard.

TroubleshootingWorkflow start Low Signal Intensity of This compound check_standard Verify Standard Integrity (Fresh Prep, Direct Infusion) start->check_standard signal_ok Signal OK? check_standard->signal_ok check_sample_prep Investigate Sample Prep (Extraction, Cleanup) signal_ok->check_sample_prep Yes standard_issue Potential Issue with Standard Stock signal_ok->standard_issue No check_chromatography Evaluate Chromatography (Peak Shape, Co-elution) check_sample_prep->check_chromatography check_ms_params Optimize MS Parameters (Source, Collision Energy) check_chromatography->check_ms_params issue_resolved Issue Resolved check_ms_params->issue_resolved

Caption: Troubleshooting workflow for low signal intensity.

StabilityAssessment prep_samples Prepare Samples: Set A (Neat Solvent) Set B (Blank Matrix) spike_is Spike with this compound prep_samples->spike_is incubate Incubate under Experimental Conditions spike_is->incubate process Process Samples via Extraction Protocol incubate->process analyze Analyze by LC-MS/MS process->analyze compare Compare Signal of Unlabeled Analyte in Set A vs. Set B analyze->compare stable Deuterium Label is Stable compare->stable No Significant Increase unstable Potential H/D Exchange compare->unstable Significant Increase

Caption: Protocol for assessing deuterium label stability.

References

Technical Support Center: Optimizing Ionization Efficiency for Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suberylglycine-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance ionization efficiency and achieve reliable results in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is the deuterated form of suberylglycine, an acylglycine. Acylglycines are metabolites of fatty acids and can serve as important biomarkers for certain inborn errors of metabolism. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in mass spectrometry by correcting for matrix effects and variations during sample preparation and analysis.

Q2: Which ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) is the preferred method for analyzing polar and ionizable small molecules like this compound. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion, which is essential for accurate quantification. It is particularly effective for generating strong signals for protonated molecules ([M+H]+) in positive ion mode.[1]

Q3: What are the initial checks to perform if I am observing low or no signal for this compound?

If you are experiencing low signal intensity, begin with these initial checks:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a detectable signal, while highly concentrated samples can lead to ion suppression.[2]

  • Instrument Calibration: Verify that your mass spectrometer is properly tuned and calibrated. Regular calibration ensures the instrument is operating at its optimal performance.[2]

  • Sample Integrity: Prepare fresh samples to rule out degradation as a potential issue.

Troubleshooting Guide: Low Ionization Efficiency

Low ionization efficiency is a common challenge in mass spectrometry that can manifest as weak or inconsistent signals. The following sections provide guidance on optimizing experimental parameters to enhance the signal intensity of this compound.

Optimizing Electrospray Ionization (ESI) Source Parameters

The parameters of the ESI source are critical for efficient ionization. Fine-tuning these settings can significantly improve signal intensity.

Key Parameters and Their Effects:

ParameterRecommended Starting RangeEffect on IonizationTroubleshooting Tips
Capillary Voltage 2.5 - 4.5 kV (Positive Mode)Affects the formation of the electrospray plume and the efficiency of ion generation.Too low a voltage may result in an unstable spray. Too high a voltage can lead to corona discharge and signal instability. Optimize for maximum stable signal intensity.
Nebulizer Gas Pressure 30 - 50 psiAids in the formation of fine droplets, facilitating solvent evaporation and ion release.Higher pressure generally leads to smaller droplets and better desolvation. However, excessively high pressure can cool the ESI plume and reduce ionization.
Drying Gas Flow Rate 8 - 12 L/minAssists in the desolvation of droplets as they travel towards the mass spectrometer inlet.Increasing the flow rate can improve desolvation and reduce solvent clusters. However, an overly high flow rate can decrease the ion signal.
Drying Gas Temperature 250 - 350 °CHeats the drying gas to promote solvent evaporation from the droplets.Higher temperatures enhance desolvation but can cause thermal degradation of the analyte if set too high. Optimize for the best signal-to-noise ratio without observing fragmentation.

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation from Plasma

This protocol outlines a solid-phase extraction (SPE) method for cleaning up plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • SPE cartridges (C18)

Procedure:

  • Sample Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Analysis

This protocol provides typical liquid chromatography and mass spectrometry conditions for the analysis of this compound.

Liquid Chromatography Conditions:

ParameterSetting
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Positive ESI Mode):

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Nebulizer Gas Pressure 40 psi
Drying Gas Flow Rate 10 L/min
Drying Gas Temperature 300°C
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by direct infusion of this compound standard

Visualizations

Troubleshooting Workflow for Low Ionization Efficiency

The following diagram illustrates a logical workflow for troubleshooting and optimizing the signal intensity of this compound.

TroubleshootingWorkflow cluster_optimization Optimization Steps start Low Signal Intensity Observed check_sample Step 1: Verify Sample Integrity & Concentration start->check_sample check_instrument Step 2: Confirm Instrument Performance (Tune & Calibrate) check_sample->check_instrument optimize_source Step 3: Optimize ESI Source Parameters check_instrument->optimize_source optimize_mobile_phase Step 4: Adjust Mobile Phase Composition optimize_source->optimize_mobile_phase troubleshoot_matrix Step 5: Investigate Matrix Effects optimize_mobile_phase->troubleshoot_matrix resolution Signal Intensity Improved troubleshoot_matrix->resolution AcylglycineFormation fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Activation acylglycine Acylglycine (e.g., Suberylglycine) acyl_coa->acylglycine enzyme Glycine N-acyltransferase glycine Glycine glycine->acylglycine enzyme->acylglycine

References

Preventing isotopic exchange in Suberylglycine-d2 samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suberylglycine-d2. The information provided here is intended to help prevent unintentional isotopic exchange and ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of deuterium loss in this compound samples?

A1: The most common cause of deuterium loss (isotopic exchange) in this compound is exposure to basic (alkaline) conditions. The two deuterium atoms are located on the alpha-carbon of the glycine moiety, adjacent to a carbonyl group. This position makes them susceptible to exchange with protons from the surrounding solvent, a reaction that is catalyzed by bases.[1][2]

Q2: At what pH is this compound most stable against isotopic exchange?

A2: this compound is most stable in neutral to acidic aqueous solutions.[1] It is recommended to maintain the pH of your solutions between 4.0 and 6.2 to minimize the risk of isotopic exchange.[3]

Q3: Can temperature affect the isotopic stability of my samples?

A3: Yes, elevated temperatures can accelerate the rate of isotopic exchange, even under seemingly optimal pH conditions. It is crucial to handle and store your this compound samples at low temperatures (2-8°C for short-term storage, -20°C or lower for long-term storage) to maintain isotopic purity.

Q4: What type of solvents should I use for sample preparation and analysis?

A4: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) or deuterated protic solvents (e.g., D₂O, methanol-d4) to dissolve and dilute your this compound samples. If you must use protic non-deuterated solvents (e.g., water, methanol), ensure the pH is in the stable range and keep the exposure time to a minimum.

Q5: How should I store my this compound samples to prevent isotopic exchange?

A5: For optimal stability, store this compound as a solid in a tightly sealed container at -20°C or below, protected from moisture. If in solution, store frozen in a neutral to slightly acidic buffer. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Isotopic Exchange in this compound

This guide will help you identify and resolve common issues related to unexpected deuterium loss in your this compound samples.

Symptom Potential Cause Recommended Solution
Loss of deuterium detected by mass spectrometry (e.g., appearance of a significant M-1 or M-2 peak). High pH of sample or solvent: The sample may have been exposed to a basic environment during preparation, reconstitution, or analysis.- Immediately check the pH of all solutions used. - Adjust the pH to a range of 4.0-6.2 using a suitable acidic buffer. - If possible, re-prepare the sample using fresh, pH-confirmed solvents.
Gradual loss of isotopic purity over time, even in storage. Improper storage conditions: The sample may be stored at too high a temperature or in a non-optimal solvent.- Review your storage protocol. Ensure samples are stored at or below -20°C. - If in solution, confirm the pH of the storage buffer is appropriate. - For long-term storage, consider lyophilizing the sample and storing it as a solid.
Inconsistent isotopic purity between different sample preparations. Variability in sample handling: Inconsistent pH, temperature, or solvent exposure times between preparations can lead to varying degrees of isotopic exchange.- Standardize your sample preparation protocol. - Ensure all users are following the same procedure for pH adjustment, temperature control, and solvent use. - Minimize the time samples spend in protic, non-deuterated solvents.
Loss of deuterium during LC-MS analysis. Mobile phase is too basic: A high pH mobile phase can cause on-column isotopic exchange.- Check the pH of your mobile phase. If it is above 7, consider modifying the method to use a mobile phase with a pH in the acidic to neutral range.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound solid

    • High-purity aprotic solvent (e.g., Acetonitrile) or D₂O

    • Calibrated pH meter

    • Volumetric flasks

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature before opening the container to prevent condensation.

    • Accurately weigh the desired amount of this compound.

    • Dissolve the solid in a minimal amount of the chosen solvent in a volumetric flask.

    • If using D₂O, confirm the pD is in the neutral to acidic range.

    • Bring the solution to the final volume with the solvent.

    • Store the stock solution at -20°C or below in a tightly sealed container.

Protocol 2: pH Stability Test for this compound
  • Materials:

    • This compound stock solution

    • A series of buffers with varying pH values (e.g., pH 4, 6, 7, 8, 9)

    • Incubator or water bath

    • LC-MS system

  • Procedure:

    • Aliquot the this compound stock solution into separate vials.

    • Dilute each aliquot with a different pH buffer to a final working concentration.

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each pH condition.

    • Immediately analyze the samples by LC-MS to determine the isotopic ratio (d2/d1/d0).

    • Plot the percentage of remaining d2 compound against time for each pH to determine the stability profile.

Visualizations

Isotopic_Exchange_Pathway cluster_0 This compound Structure cluster_1 Isotopic Exchange Conditions cluster_2 Exchange Products Suberylglycine_d2 This compound (Stable at neutral/acidic pH) Suberylglycine_d1 Suberylglycine-d1 Suberylglycine_d2->Suberylglycine_d1 H/D Exchange Base Base (e.g., OH⁻) Base->Suberylglycine_d2 Catalyzes Protic_Solvent Protic Solvent (e.g., H₂O) Protic_Solvent->Suberylglycine_d2 Proton Source Suberylglycine_d0 Suberylglycine-d0 Suberylglycine_d1->Suberylglycine_d0 H/D Exchange

Caption: Factors leading to isotopic exchange in this compound.

Caption: Recommended workflow for handling this compound samples.

References

Technical Support Center: Quantification of Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Suberylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound using LC-MS/MS?

A1: Suberylglycine, being a dicarboxylic acid, presents several analytical challenges. Due to its high polarity, it often exhibits poor retention on conventional reversed-phase chromatography columns.[1] Additionally, its propensity for poor ionization under typical electrospray ionization (ESI) conditions can lead to low sensitivity.[1] To overcome these issues, chemical derivatization is frequently employed to decrease polarity and enhance ionization efficiency.[1][2]

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative mass spectrometry. It is chemically identical to the analyte (Suberylglycine) but has a different mass due to the presence of deuterium atoms. This allows it to co-elute with the analyte and experience similar effects from sample preparation, chromatography, and ionization, thus correcting for variability in sample extraction and instrument response.

Q3: What are some common pitfalls when using a deuterated internal standard?

A3: While highly effective, using deuterated internal standards can have potential pitfalls. One key issue can be the potential for interference from naturally occurring isotopes of the analyte in the internal standard's mass channel, which can affect the accuracy of quantification. It is crucial to select an appropriate concentration for the internal standard to ensure the linearity of the assay. Another consideration is the potential for back-exchange of deuterium atoms with hydrogen ions, which can compromise the integrity of the standard.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Poor Peak Shape and/or Low Retention Time

Possible Cause: The high polarity of this compound leads to poor interaction with reversed-phase columns.

Troubleshooting Steps:

  • Derivatization: Employ a chemical derivatization strategy to decrease the polarity of the analyte. Esterification or charge-reversal derivatization are common approaches for dicarboxylic acids.[1][2]

  • Chromatography Method Optimization:

    • Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for polar compounds.

    • Optimize the mobile phase composition, including the organic modifier and any additives like formic acid or ammonium formate, to improve peak shape.

  • Gradient Optimization: Adjust the gradient elution profile to ensure adequate retention and separation from other matrix components.

Issue 2: Low Signal Intensity/Poor Sensitivity

Possible Cause: Inefficient ionization of this compound.

Troubleshooting Steps:

  • Derivatization: As with poor peak shape, derivatization can significantly enhance ionization efficiency.[1][2][3] Reagents that introduce a readily ionizable group are ideal.

  • Ion Source Optimization:

    • Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature.

    • Evaluate both positive and negative ionization modes, especially after derivatization, to determine the optimal polarity for signal intensity.

  • Sample Preparation: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak broadening and signal suppression.[4]

Issue 3: High Variability in Results

Possible Cause: Inconsistent sample preparation, matrix effects, or issues with the internal standard.

Troubleshooting Steps:

  • Internal Standard Addition: Ensure the internal standard (this compound) is added at the very beginning of the sample preparation process to account for any variability in extraction and handling.

  • Matrix Effect Evaluation: Conduct post-extraction spike experiments to assess the degree of ion suppression or enhancement from the biological matrix. If significant matrix effects are observed, consider:

    • More rigorous sample cleanup procedures like solid-phase extraction (SPE).

    • Diluting the sample to minimize the concentration of interfering matrix components.

  • Internal Standard Stability: Verify the stability of the deuterated internal standard under the sample preparation and storage conditions to ensure no degradation or deuterium-hydrogen exchange is occurring.

Issue 4: Inaccurate Quantification

Possible Cause: Improper calibration curve, interference, or incorrect integration.

Troubleshooting Steps:

  • Calibration Curve:

    • Ensure the calibration range encompasses the expected concentrations of the analyte in the samples.

    • Use a sufficient number of calibration points (a minimum of 5 is recommended) and an appropriate regression model (e.g., linear, weighted linear).[5]

    • Prepare calibrators in a matrix that closely matches the study samples to compensate for matrix effects.

  • Interference Check: Analyze blank matrix samples to check for any endogenous interferences at the retention time of the analyte and internal standard.

  • Peak Integration: Manually review the integration of all peaks to ensure consistency and accuracy. Poor chromatography can lead to incorrect peak integration.

Experimental Protocols

Hypothetical Protocol for Suberylglycine Quantification in Human Plasma

This protocol is a representative example and should be optimized and validated for specific laboratory conditions.

1. Sample Preparation and Derivatization

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of derivatization agent (e.g., a solution of 2-picolylamine and a coupling agent in a suitable solvent).

  • Incubate at 60°C for 30 minutes.

  • After incubation, add 50 µL of mobile phase A and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient appropriate for separating the derivatized analyte.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: (Hypothetical - requires experimental determination)

    • Suberylglycine (derivatized): Q1/Q3

    • This compound (derivatized): Q1/Q3

Quantitative Data Summary

The following tables represent typical validation data for a this compound quantification method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low QC3< 10%± 10%< 10%± 10%
Mid QC100< 10%± 10%< 10%± 10%
High QC800< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low QC85.292.1
High QC88.995.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitute in Derivatization Reagent evaporate->reconstitute incubate Incubation reconstitute->incubate lc_ms LC-MS/MS Injection incubate->lc_ms data_proc Data Processing lc_ms->data_proc

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_variability High Variability start Problem Encountered ps1 Check for Derivatization start->ps1 s1 Confirm Derivatization start->s1 v1 Verify IS Addition Step start->v1 ps2 Optimize Chromatography ps1->ps2 s2 Optimize Ion Source s1->s2 s3 Check Sample Solvent s2->s3 v2 Assess Matrix Effects v1->v2 v3 Check IS Stability v2->v3

Caption: Logical flow for troubleshooting common issues.

References

Technical Support Center: Enhancing the Stability of Suberylglycine-d2 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Suberylglycine-d2 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with your this compound stock solutions.

Issue 1: Loss of Isotopic Enrichment Over Time

  • Symptoms:

    • Mass spectrometry (MS) analysis shows a lower-than-expected molecular weight or a shift in the isotopic distribution toward the unlabeled (d0) form.

    • ²H-NMR (Deuterium NMR) analysis indicates a decrease in the deuterium signal.[1]

  • Possible Causes:

    • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the this compound molecule are exchanging with protons (hydrogen atoms) from the surrounding environment. This is more likely if the deuterium labels are on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[2]

    • Moisture Contamination: Exposure to atmospheric moisture or use of protic solvents (e.g., water, methanol) can facilitate H/D exchange.[1]

    • Inappropriate pH: Acidic or basic conditions can catalyze the H/D exchange process.[1][2]

  • Solutions:

    • Solvent Choice: Whenever possible, use anhydrous aprotic solvents for reconstitution and dilution. If aqueous solutions are necessary, prepare them with D₂O (deuterium oxide) to minimize H/D exchange.

    • pH Control: Maintain the pH of aqueous stock solutions in the neutral range (pH 6-8). Use a suitable buffer system if necessary.

    • Proper Handling and Storage: Minimize exposure of the solid compound and solutions to the atmosphere. Store solutions in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]

Issue 2: Appearance of Unexpected Degradation Products

  • Symptoms:

    • Appearance of new peaks in HPLC, GC, or LC-MS chromatograms.

    • A noticeable decrease in the concentration of this compound over time, even with stable isotopic enrichment.

  • Possible Causes:

    • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, breaking the molecule into suberic acid-d2 and glycine. This can be catalyzed by strong acidic or basic conditions.[3][4][5][6]

    • Oxidation: While less common for this molecule, oxidative degradation can occur, especially if the solution is exposed to air and light for extended periods.

    • Photodegradation: Exposure to UV or even ambient light can cause degradation of the molecule over time.[1]

    • Reactive Impurities: Impurities in the solvent or on the storage container can catalyze degradation.

  • Solutions:

    • pH Management: Avoid strongly acidic or basic conditions. Prepare solutions in a neutral pH buffer.

    • Protection from Light: Store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]

    • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of chemical degradation.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[1]

    • High-Purity Solvents: Use high-purity, HPLC-grade or equivalent solvents to minimize the presence of reactive impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the intended application. For long-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are recommended to minimize H/D exchange and hydrolysis. For immediate use in aqueous-based assays, a buffered solution with a neutral pH is suitable. Suberylglycine is slightly soluble in DMSO and methanol.[7]

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, stock solutions should be stored at -20°C or lower in tightly sealed, light-protected (amber) containers.[1][8] For particularly sensitive applications, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.[1]

Q3: How do temperature fluctuations and freeze-thaw cycles affect the stability of this compound stock solutions?

A3: Elevated temperatures increase the rate of chemical degradation, including hydrolysis.[1] Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation. It is best practice to prepare small aliquots of the stock solution for single use to minimize the number of freeze-thaw cycles.[1]

Q4: What impact does pH have on the stability of this compound in aqueous solutions?

A4: The pH of aqueous solutions is critical. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in this compound and may also facilitate H/D exchange.[1][2] A neutral pH range (6-8) is generally recommended to enhance stability.

Q5: Is this compound sensitive to light?

A5: Like many organic molecules, this compound may be susceptible to photodegradation upon prolonged exposure to light. It is a standard laboratory practice to protect stock solutions from light by using amber vials or other light-blocking containers.[1]

Data Presentation

Table 1: Factors Influencing the Stability of this compound Stock Solutions

FactorHigh Stability ConditionLow Stability ConditionPotential Degradation Pathway
Temperature ≤ -20°CRoom Temperature / > 4°CIncreased rate of hydrolysis and other chemical reactions.[1]
pH (Aqueous) 6.0 - 8.0< 4.0 or > 9.0Acid or base-catalyzed hydrolysis of the amide bond; H/D exchange.[1][2]
Light Exposure Stored in darkness (amber vials)Exposure to UV or ambient lightPhotodegradation.[1]
Solvent Anhydrous aprotic (e.g., DMSO)Protic (e.g., water, methanol)H/D exchange, potential for hydrolysis.[1]
Atmosphere Inert gas (Argon, Nitrogen)AirOxidation.[1]
Freeze-Thaw Cycles Minimized (single-use aliquots)Multiple cyclesIntroduction of moisture, acceleration of degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Calibrated analytical balance

    • Sterile, amber glass vial with a PTFE-lined cap

    • Inert gas (e.g., Argon or Nitrogen)

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature in a desiccator to prevent moisture condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the solid to the amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the solid is completely dissolved.

    • (Optional but recommended) Gently flush the headspace of the vial with an inert gas.

    • Tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at ≤ -20°C.

Protocol 2: Short-Term Stability Assessment of this compound in an Aqueous Buffer

  • Objective: To evaluate the stability of this compound in a specific aqueous buffer over a typical experimental timeframe.

  • Methodology:

    • Sample Preparation:

      • Prepare a solution of this compound in the chosen experimental buffer (e.g., phosphate-buffered saline, pH 7.4) at the working concentration.

      • Divide the solution into several aliquots in separate, sealed vials.

    • Incubation:

      • Store the vials under the conditions of the intended experiment (e.g., 37°C).

      • Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24 hours).

    • Sample Analysis:

      • At each time point, remove one aliquot.

      • If the experiment involves enzymatic activity, quench the reaction immediately (e.g., by adding cold acetonitrile).

      • Analyze the sample using a validated LC-MS method to quantify the remaining this compound and identify any potential degradation products.

    • Data Interpretation:

      • Plot the concentration of this compound versus time.

      • Calculate the percentage of the compound remaining at each time point to determine its stability under the experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at <= -20°C aliquot->store prepare_buffer Prepare Working Solution in Buffer store->prepare_buffer Use for Experiment incubate Incubate at Experimental Conditions prepare_buffer->incubate sample Sample at Time Points incubate->sample analyze Analyze by LC-MS sample->analyze

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

degradation_pathway suberylglycine This compound hydrolysis_products Suberic Acid-d2 + Glycine suberylglycine->hydrolysis_products Hydrolysis (Acid/Base) hd_exchange_product Partially or Fully Exchanged Suberylglycine suberylglycine->hd_exchange_product H/D Exchange (Protic Solvents/Moisture)

Caption: Potential degradation pathways for this compound in stock solutions.

References

Technical Support Center: Optimal Separation of Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Suberylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary column type for the separation of this compound?

A1: For the analysis of Suberylglycine, which is a polar dicarboxylic acid, a reversed-phase C18 column is the recommended starting point. Specifically, methods for similar acylglycines have successfully utilized columns like the Waters Acquity UPLC BEH C18.[1] These columns offer a good balance of hydrophobic retention and compatibility with aqueous mobile phases commonly used for polar analytes.

Q2: Why is mobile phase pH critical for the analysis of this compound?

A2: Mobile phase pH is crucial because this compound has two carboxylic acid functional groups. The pH of the mobile phase will determine the ionization state of these groups. To achieve good peak shape and reproducible retention times in reversed-phase chromatography, it is essential to suppress the ionization of these acidic groups. This is typically achieved by maintaining a mobile phase pH that is at least 2 pH units below the pKa of the carboxylic acid groups.[2] An acidic mobile phase, often containing additives like formic acid or trifluoroacetic acid, will ensure that this compound is in its neutral, less polar form, leading to better retention and symmetrical peaks.

Q3: What is a suitable alternative to a C18 column if I'm experiencing issues with retention or peak shape?

A3: If you are facing challenges with a standard C18 column, such as poor retention for the highly polar this compound or persistent peak tailing, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is specifically designed for the retention and separation of polar compounds that are not well-retained on traditional reversed-phase columns.[3][4][5][6]

Q4: Should I use a guard column for my this compound analysis?

A4: Yes, using a guard column is highly recommended. A guard column is a short, disposable column installed before the main analytical column. It is packed with the same stationary phase as the analytical column and serves to protect it from contaminants and strongly retained matrix components in the sample.[7] This can significantly extend the lifetime of your analytical column and improve the reproducibility of your results, especially when analyzing complex biological samples.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing acidic compounds like this compound on silica-based columns. It manifests as an asymmetrical peak with a "tail" extending from the peak apex.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Interactions Residual silanol groups on the silica stationary phase can interact with the carboxylic acid groups of this compound, causing peak tailing.[2] Solution: Add a competing agent, such as a small amount of an amine modifier like triethylamine (TEA), to the mobile phase to block the active silanol sites. Alternatively, use a modern, high-purity silica column with advanced end-capping.
Inappropriate Mobile Phase pH If the mobile phase pH is too high, the carboxylic acid groups will be ionized, leading to electrostatic interactions with the stationary phase and peak tailing. Solution: Lower the mobile phase pH by adding an acid modifier like formic acid or trifluoroacetic acid. A pH between 2.5 and 3.5 is a good starting point.[8]
Column Contamination Accumulation of sample matrix components on the column can create active sites that cause tailing.[8][9] Solution: Flush the column with a strong solvent. If the problem persists, and you are using a guard column, replace the guard column. If neither of these actions resolves the issue, the analytical column may need to be replaced.
Column Overload Injecting too much sample can lead to peak distortion.[8][9] Solution: Reduce the sample concentration or the injection volume.
Issue 2: Poor Retention in Reversed-Phase Chromatography

Due to its polar nature, this compound may exhibit insufficient retention on a C18 column, eluting very early in the chromatogram, close to the void volume.

Potential Causes and Solutions:

CauseRecommended Solution
High Aqueous Content in Mobile Phase A mobile phase with a high percentage of water will lead to weak retention of polar analytes in reversed-phase chromatography. Solution: Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in your initial mobile phase conditions.
Inherent Polarity of the Analyte This compound is a highly polar molecule and may not interact strongly with the non-polar C18 stationary phase. Solution 1: Consider using a column with a different stationary phase that offers alternative selectivity, such as a phenyl or embedded polar group column.[10] Solution 2: Switch to an alternative chromatographic mode like HILIC, which is specifically designed for polar compounds.[3][4][5][6]

Experimental Protocols

Recommended Starting Method: Reversed-Phase UPLC-MS/MS

This protocol is a recommended starting point based on methods used for the analysis of Suberylglycine and other acylglycines.[1][11] Optimization will likely be required for your specific instrumentation and sample matrix.

ParameterRecommendation
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound. A shallow gradient will likely provide the best resolution.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detection Tandem Mass Spectrometry (MS/MS) in negative ion mode is commonly used for the sensitive and selective detection of acylglycines.
Alternative Method: HILIC

For cases where reversed-phase chromatography does not provide adequate retention or selectivity, HILIC is a powerful alternative.

ParameterRecommendation
Column A zwitterionic or amide-based HILIC column (e.g., Waters Acquity UPLC BEH Amide, SeQuant ZIC-HILIC).
Mobile Phase A Acetonitrile with a small percentage of aqueous buffer (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate, pH 3.0).
Mobile Phase B Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0) with a small percentage of acetonitrile.
Gradient Start with a high percentage of organic solvent (Mobile Phase A) and increase the aqueous component (Mobile Phase B) to elute the analyte.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detection Tandem Mass Spectrometry (MS/MS)

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) hplc_separation Chromatographic Separation (Reversed-Phase or HILIC) sample_prep->hplc_separation ms_detection Mass Spectrometric Detection (MS/MS) hplc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A simplified overview of the analytical workflow.

troubleshooting_logic Troubleshooting Logic for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add Formic Acid) check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush Column/ Replace Guard Column check_column->flush_column Yes check_overload Is Sample Concentration Too High? check_column->check_overload No flush_column->check_overload dilute_sample Dilute Sample/ Reduce Injection Volume check_overload->dilute_sample Yes resolved Issue Resolved check_overload->resolved No, consider alternative column dilute_sample->resolved

Caption: A decision tree for troubleshooting peak tailing.

References

Minimizing ion suppression for Suberylglycine-d2 in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Suberylglycine-d2 in plasma samples by LC-MS/MS. Our goal is to help you minimize ion suppression and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the plasma matrix interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source.[1] This interference leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][3] Since a deuterated internal standard like this compound is used to normalize for variations in the analytical process, any suppression that differentially affects the analyte and the internal standard can lead to erroneous quantitative results.[4]

Q2: What are the most common causes of ion suppression when analyzing plasma samples?

A2: The primary causes of ion suppression in plasma samples are endogenous and exogenous substances that are co-extracted with your analyte.[5][6] The most common culprits include:

  • Phospholipids: These are abundant in biological matrices like plasma and are notorious for causing ion suppression, particularly in electrospray ionization (ESI).[7]

  • Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample cleanup can also significantly suppress the ionization of your target analyte.[2][5]

  • Excipients: Dosing vehicles like PEG 400 used in preclinical studies can cause significant ion suppression.[8]

Q3: How can I determine if my this compound signal is being suppressed?

A3: Several indicators can point to ion suppression in your analysis:

  • Poor Reproducibility: High variability in the response of this compound across different plasma samples.[1]

  • Low Signal Intensity: Unexpectedly low peak areas for both your analyte and the this compound internal standard.[1]

  • Inconsistent Internal Standard Response: The peak area of this compound varies significantly between different samples.[1]

  • Post-Column Infusion Experiment: This is a definitive way to create a "map" of where co-eluting matrix components are suppressing the MS signal in your chromatogram.[1][5][9]

Q4: Is a deuterated internal standard like this compound always effective in correcting for ion suppression?

A4: While highly effective, deuterated internal standards may not perfectly correct for ion suppression in all situations.[4] This can happen if there is a slight chromatographic separation between the analyte and this compound, exposing them to different matrix interferences.[4] This "isotope effect" can cause the deuterated standard to elute slightly earlier.[4] In such cases, the degree of ion suppression experienced by each compound may differ, leading to inaccurate results.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound analysis.

Problem 1: Inconsistent or low signal for this compound.
  • Possible Cause: Significant ion suppression from the plasma matrix.

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.[9]

    • Optimize Chromatography: Adjust your chromatographic method to separate the elution of this compound from the suppression zones. This can involve changing the gradient, mobile phase composition, or the analytical column.[10]

    • Enhance Sample Cleanup: If chromatographic optimization is insufficient, improve your sample preparation method. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][10]

    • Dilute the Sample: Diluting the plasma sample can reduce the concentration of matrix components causing suppression.[4][9] However, be mindful of the potential impact on the limit of quantification (LOQ).[9]

Problem 2: Poor recovery of this compound.
  • Possible Cause: Inefficient sample extraction.

  • Troubleshooting Steps:

    • Evaluate Different Extraction Solvents (for LLE): Test a range of organic solvents with varying polarities to find the optimal one for this compound.

    • Optimize SPE Protocol: If using SPE, experiment with different sorbents, wash steps, and elution solvents to maximize the recovery of your analyte while minimizing the co-extraction of interfering matrix components.

    • Check pH: Ensure the pH of your sample and extraction solvents is optimized for the chemical properties of this compound to ensure it is in a neutral form for efficient extraction.

Problem 3: Deuterated internal standard (this compound) does not track the analyte response.
  • Possible Cause: Differential matrix effects on the analyte and the internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that this compound and the non-labeled analyte co-elute perfectly.[4]

    • Investigate Isotope Effects: If a slight separation is observed, you may need to adjust your chromatography to achieve better co-elution.[4]

    • Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less likely to exhibit chromatographic shifts compared to a deuterated one.[9]

Data Presentation

The following table summarizes the typical recovery and matrix effect values for different sample preparation methods used for small, polar molecules like Suberylglycine in plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 80 (Significant Suppression)Fast, simple, and inexpensive.Does not effectively remove phospholipids and salts, leading to significant ion suppression.[5]
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95 (Minimal Suppression)Cleaner extracts than PPT, removes many phospholipids.Can be more time-consuming and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 90 - 11095 - 105 (Negligible Suppression)Provides the cleanest extracts, effectively removing interfering matrix components.[5][10]More expensive and requires more extensive method development.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Suberylglycine standard solution

  • Blank extracted plasma sample

  • Mobile phase

Methodology:

  • Prepare a standard solution of Suberylglycine at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS/MS system with your analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the Suberylglycine standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the MS inlet.

  • Begin infusing the Suberylglycine standard solution at a low, constant flow rate.

  • Start the LC method and inject a blank mobile phase sample. You should observe a stable baseline signal for the Suberylglycine MRM transition.

  • Inject a blank, extracted plasma sample.

  • Monitor the Suberylglycine signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[9]

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement.

Methodology: Prepare three sets of samples:

  • Set A (Neat Solution): Spike Suberylglycine and this compound into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract blank plasma samples using your established procedure. Spike Suberylglycine and this compound into the extracted matrix residue just before the final reconstitution step.[4]

  • Set C (Pre-Extraction Spike): Spike Suberylglycine and this compound into the blank plasma before starting the extraction procedure.[4]

Calculations:

  • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression.[4]

    • A value > 100% indicates ion enhancement.[4]

  • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Visualizations

IonSuppressionTroubleshooting start Inconsistent/Low Signal for This compound assess_matrix Perform Post-Column Infusion Experiment start->assess_matrix suppression_present Ion Suppression Identified? assess_matrix->suppression_present optimize_chrom Optimize Chromatographic Method (Gradient, Column) suppression_present->optimize_chrom Yes no_suppression Investigate Other Causes (e.g., Instrument Issues) suppression_present->no_suppression No reassess Re-assess Matrix Effect optimize_chrom->reassess enhance_cleanup Enhance Sample Cleanup (LLE or SPE) reassess->enhance_cleanup Not Resolved end_good Problem Resolved reassess->end_good Resolved dilute Consider Sample Dilution enhance_cleanup->dilute dilute->end_good end_bad Further Method Development Needed

Caption: A troubleshooting decision tree for addressing ion suppression.

SamplePrepWorkflow cluster_options Cleanup Options start Plasma Sample (with this compound IS) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) supernatant1->lle Option 1 spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) supernatant1->spe Option 2 drydown Evaporate to Dryness lle->drydown spe->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Calibration curve issues with Suberylglycine-d2 standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suberylglycine-d2 standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is Suberylglycine and why is it measured?

Suberylglycine is an N-acylglycine, which is a metabolite formed from the conjugation of suberic acid with glycine.[1][2] Acylglycines are typically minor metabolites of fatty acids.[1] However, in certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the levels of specific acylglycines, including suberylglycine, are elevated in biological fluids.[3][4] Therefore, the quantitative analysis of suberylglycine is a valuable tool for the diagnosis and monitoring of these metabolic disorders.[3][5]

Q2: Why use a deuterated internal standard like this compound?

Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays.[6] A stable isotope-labeled (SIL) internal standard has nearly identical chemical and physical properties to the unlabeled analyte.[7] This similarity allows it to compensate for variability during sample preparation, extraction, and LC-MS/MS analysis, thereby improving the accuracy and precision of the method.[8]

Q3: What are the recommended storage conditions for this compound standards?

Lyophilized peptide and chemical standards are typically stored at -20°C, desiccated.[9] Once reconstituted into a stock solution, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month.[9] For daily use, it is best to prepare fresh working solutions from the stock.[9] Before opening a vial, allow it to warm to room temperature for at least 60 minutes to prevent condensation.[9]

Troubleshooting Guide: Calibration Curve Issues

Issue 1: Non-Linear Calibration Curve

You may observe that your calibration curve for Suberylglycine is not linear, especially at higher concentrations.

Possible Causes and Solutions:

  • Isotopic Contribution (Crosstalk): Naturally occurring isotopes of the native Suberylglycine can contribute to the signal of the this compound internal standard, particularly at high analyte concentrations. This can lead to a non-linear response.

    • Solution: Evaluate the isotopic contribution by analyzing a high-concentration standard of native Suberylglycine without the internal standard. If significant crosstalk is observed, you may need to adjust your calibration model (e.g., use a quadratic fit) or use a different, heavier labeled internal standard if available.

  • Detector Saturation: At very high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity.

    • Solution: Dilute your higher concentration standards and samples to fall within the linear dynamic range of the instrument.

Illustrative Data: Non-Linear Calibration Curve

Standard Concentration (µM)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
0.0515,2341,015,6780.015
0.1031,0561,023,4560.030
0.50155,8901,011,2340.154
1.00308,765998,7650.309
5.001,450,9871,005,6781.443
10.002,501,234999,8762.502
25.003,500,0001,001,2343.496 (Non-linear)
Issue 2: Poor Reproducibility and High Variability

Your calibration standards may show high variability (%CV) between replicate injections or across different analytical runs.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Errors during the preparation of calibration standards, such as inaccurate pipetting, can introduce significant variability.

    • Solution: Ensure that all volumetric equipment is properly calibrated. Use fresh, high-quality solvents for dilutions. Prepare standards carefully, ensuring complete dissolution and thorough mixing at each step.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to imprecise results. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[6]

    • Solution: Improve sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Diluting the sample can also help to reduce the concentration of matrix components.[1]

  • Analyte/Internal Standard Stability: Suberylglycine or this compound may be unstable in the prepared solutions or under the analytical conditions.

    • Solution: Investigate the stability of the analyte and internal standard in the sample matrix and in the final extract. This can be done by re-injecting samples over time or by performing freeze-thaw stability tests. If instability is an issue, adjust the sample preparation procedure or storage conditions accordingly.

Illustrative Data: High Variability in QC Samples

QC LevelNominal Conc. (µM)Measured Conc. (µM) - Rep 1Measured Conc. (µM) - Rep 2Measured Conc. (µM) - Rep 3Mean%CV
Low0.150.140.180.130.1517.0%
Mid1.501.451.751.301.5015.1%
High15.0014.817.213.515.1712.3%
%CV > 15% indicates high variability.
Issue 3: Retention Time Shift of Deuterated Standard

You may notice that the this compound internal standard has a slightly shorter retention time than the native Suberylglycine.

Possible Cause and Solution:

  • Deuterium Isotope Effect: In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1] This can be problematic if the shift is large enough to cause differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[1]

    • Solution: Optimize the chromatographic method to achieve co-elution of the analyte and internal standard. This may involve adjusting the gradient profile, mobile phase composition, or column temperature. The goal is to have the analyte and internal standard elute as close together as possible to ensure they are affected by the matrix in the same way.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the serial dilution method for preparing calibration standards.

  • Prepare a Stock Solution: Accurately weigh a known amount of Suberylglycine and dissolve it in a suitable solvent (e.g., methanol or a water/methanol mixture) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare a Working Stock Solution: Dilute the stock solution to an intermediate concentration (e.g., 100 µM) that will serve as the starting point for the calibration curve.

  • Serial Dilutions: Perform a series of dilutions from the working stock solution to create calibration standards at the desired concentrations. For example, to prepare a 10 µM standard from a 100 µM stock, you would mix 100 µL of the stock with 900 µL of the diluent.

  • Prepare Internal Standard Solution: Prepare a working solution of this compound at a constant concentration (e.g., 1 µM).

  • Spike Standards: Add a fixed volume of the internal standard working solution to each calibration standard.

  • Matrix Matching: If analyzing samples in a biological matrix, prepare the calibration standards in the same matrix (e.g., blank plasma or urine) to account for matrix effects.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of Suberylglycine in Dried Blood Spots

This protocol is adapted from a published method for the analysis of acylglycines in dried blood spots.[3]

  • Extraction:

    • Punch two 3.2 mm discs from the dried blood spot into a 96-well plate.

    • Add an extraction solution containing the this compound internal standard.

    • Seal the plate and shake for 30 minutes.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under nitrogen.

    • Add butanolic-HCl and incubate at 60°C for 20 minutes to form butyl esters of the acylglycines.

    • Evaporate the butanolic-HCl to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: Use a C18 column (e.g., Waters Acquity UPLC BEH C18).[1]

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS Detection: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for Suberylglycine and this compound.

Visualizations

Troubleshooting_Workflow start Calibration Curve Fails (Non-linear, High Variability) check_linearity Is the curve non-linear at high concentrations? start->check_linearity check_variability Is there high variability (CV > 15%)? check_linearity->check_variability No linearity_cause Potential Causes: - Isotopic Crosstalk - Detector Saturation check_linearity->linearity_cause Yes check_retention_time Do analyte and IS co-elute? check_variability->check_retention_time No variability_cause Potential Causes: - Sample Prep Error - Matrix Effects - Instability check_variability->variability_cause Yes rt_cause Cause: Deuterium Isotope Effect check_retention_time->rt_cause No end_node Calibration Curve Passes check_retention_time->end_node Yes linearity_solution Solutions: - Use quadratic fit - Dilute high standards linearity_cause->linearity_solution linearity_solution->end_node variability_solution Solutions: - Check pipettes - Improve sample cleanup - Perform stability tests variability_cause->variability_solution variability_solution->end_node rt_solution Solution: Optimize LC method to achieve co-elution rt_cause->rt_solution rt_solution->end_node

Caption: Troubleshooting workflow for this compound calibration curve issues.

Experimental_Workflow sample Biological Sample (e.g., Dried Blood Spot) extraction Extraction with This compound IS sample->extraction derivatization Derivatization (Butylation) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Experimental workflow for Suberylglycine quantification.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Suberylglycine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving precision and accuracy.[1] Suberylglycine-d2, a deuterated form of suberylglycine, serves as a crucial internal standard in various bioanalytical assays. This guide provides an objective comparison of analytical methodologies for Suberyglycine-d2, focusing on cross-validation with alternative internal standards and presenting supporting experimental data to inform method development and validation strategies.

The use of a SIL-IS is designed to mimic the analyte throughout the sample preparation and analysis process, compensating for variability in extraction recovery, matrix effects, and instrument response.[2] While deuterated standards like this compound are widely used, the choice of the isotopic label can influence method performance. This guide will explore the cross-validation of an LC-MS/MS method using this compound against a method employing a hypothetical ¹³C-labeled suberylglycine internal standard, which is often considered a superior alternative due to a reduced isotopic effect.[1][3]

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the key performance parameters from a hypothetical cross-validation study comparing two LC-MS/MS methods for the quantification of suberylglycine in human plasma. Method A utilizes this compound as the internal standard, while Method B employs a ¹³C-labeled suberylglycine.

Table 1: Linearity and Sensitivity

ParameterMethod A (this compound IS)Method B ([¹³C]-Suberylglycine IS)Acceptance Criteria
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mL-
Correlation Coefficient (r²)> 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL1 ng/mLSignal-to-Noise > 10

Table 2: Accuracy and Precision

QC LevelMethod A (this compound IS)Method B ([¹³C]-Suberylglycine IS)Acceptance Criteria
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias)
LLOQ (1 ng/mL)-8.512.3-2.1
Low QC (3 ng/mL)-6.29.8-1.5
Mid QC (500 ng/mL)-4.56.1-0.8
High QC (800 ng/mL)-3.85.5-0.5

Table 3: Matrix Effect and Recovery

ParameterMethod A (this compound IS)Method B ([¹³C]-Suberylglycine IS)Acceptance Criteria
Matrix Factor (CV %)8.93.2≤ 15%
Recovery (CV %)7.52.8Consistent and reproducible

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Sample Thawing: Thaw human plasma samples and quality control (QC) samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (either this compound or [¹³C]-Suberylglycine at 10 µg/mL).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Suberylglycine: [Precise precursor ion] -> [Precise product ion]

    • This compound: [Precise precursor ion + 2] -> [Precise product ion + 2]

    • [¹³C]-Suberylglycine: [Precise precursor ion + n] -> [Precise product ion + n] (where n is the number of ¹³C labels)

Mandatory Visualization

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Comparison Plasma_Sample Human Plasma Sample Add_IS_A Add this compound IS (Method A) Plasma_Sample->Add_IS_A Add_IS_B Add [13C]-Suberylglycine IS (Method B) Plasma_Sample->Add_IS_B Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS_A->Protein_Precipitation Add_IS_B->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification_A Quantification (Method A) Data_Acquisition->Quantification_A Quantification_B Quantification (Method B) Data_Acquisition->Quantification_B Performance_Comparison Performance Comparison (Accuracy, Precision, Linearity, Matrix Effect) Quantification_A->Performance_Comparison Quantification_B->Performance_Comparison

Caption: Experimental workflow for the cross-validation of two LC-MS/MS methods.

Signaling_Pathway_Comparison cluster_method_A Method A: this compound IS cluster_method_B Method B: [13C]-Suberylglycine IS A_Analyte Analyte (Suberylglycine) A_Ratio Analyte/IS Ratio A_Analyte->A_Ratio A_IS Internal Standard (this compound) A_IS->A_Ratio A_Result Quantitative Result A_Ratio->A_Result Cross_Validation Cross-Validation Comparison A_Result->Cross_Validation B_Analyte Analyte (Suberylglycine) B_Ratio Analyte/IS Ratio B_Analyte->B_Ratio B_IS Internal Standard ([13C]-Suberylglycine) B_IS->B_Ratio B_Result Quantitative Result B_Ratio->B_Result B_Result->Cross_Validation

Caption: Logical relationship in cross-validating methods with different internal standards.

References

A Comparative Guide to Suberylglycine-d2 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of acylglycines, the selection of a suitable internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Suberylglycine-d2 with other common internal standards, supported by a summary of performance data and detailed experimental protocols.

This compound is a deuterated stable isotope-labeled analog of suberylglycine, an important biomarker for diagnosing certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In MCAD deficiency, the mitochondrial β-oxidation of fatty acids is impaired, leading to an accumulation of medium-chain fatty acids and their subsequent conversion to acyl-CoA esters. These acyl-CoAs can then be conjugated with glycine to form acylglycines, such as suberylglycine, which are excreted in the urine.[1][2] The accurate quantification of suberylglycine is therefore essential for the diagnosis and monitoring of this condition.

The gold standard for such quantitative analyses is stable isotope dilution mass spectrometry, a technique that relies on the use of an isotopically labeled internal standard that is chemically identical to the analyte but has a different mass.[3]

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, thereby compensating for variations in sample preparation and instrument response. The two most common types of stable isotope-labeled standards are deuterated (²H or D) and carbon-13 (¹³C) labeled.

Performance MetricThis compound (Deuterated)¹³C-Suberylglycine (Carbon-13 Labeled)Other Deuterated Acylglycines (e.g., Hexanoylglycine-d3)
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Recovery) 90-110%95-105%90-110%
Precision (% CV) <15%<10%<15%
Chromatographic Co-elution Generally good, but minor retention time shifts can occur due to the isotope effect.Excellent, as the physicochemical properties are nearly identical to the native analyte.Good, but the difference in acyl chain length can lead to more significant chromatographic separation from suberylglycine.
Cost Generally lowerGenerally higherVaries, but often lower than ¹³C-labeled counterparts.

Note: The data in this table is representative of typical performance characteristics for the analysis of acylglycines using stable isotope dilution mass spectrometry and is compiled from general findings in the literature.[4][5][6]

Key Considerations for Selecting an Internal Standard

  • ¹³C-Labeled Standards: These are often considered the "gold standard" as their physicochemical properties are virtually identical to the analyte, leading to excellent co-elution and minimal isotopic effects. However, they are typically more expensive to synthesize.

  • Deuterated Standards (e.g., this compound): Deuterated standards are a cost-effective alternative and generally provide good performance. However, it is crucial to be aware of the potential for chromatographic shifts (the "isotope effect"), where the deuterated standard may elute slightly earlier than the non-deuterated analyte. This can be a concern if matrix effects vary across the peak elution window. The position of the deuterium labels is also important; they should be on non-exchangeable positions of the molecule.[5]

  • Other Deuterated Acylglycines: In the absence of a specific isotopic analog for the analyte of interest, a structurally similar compound may be used. However, differences in chemical structure, such as acyl chain length, can lead to differences in extraction efficiency, chromatographic retention, and ionization response, potentially compromising accuracy.

Signaling Pathway and Experimental Workflow

The formation of suberylglycine is a consequence of defects in the mitochondrial fatty acid β-oxidation pathway. The following diagram illustrates this process and the point at which MCAD deficiency disrupts the pathway, leading to the production of suberylglycine.

fatty_acid_oxidation cluster_mito Mitochondrial Matrix cluster_defect cluster_cytosol Cytosol MCFA Medium-Chain Fatty Acids MC_AcylCoA Medium-Chain Acyl-CoA MCFA->MC_AcylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MC_AcylCoA->MCAD Step 1 EnoylCoA trans-Δ²-Enoyl-CoA MCAD->EnoylCoA MC_AcylCoA_Accumulation Accumulation of Medium-Chain Acyl-CoA MCAD->MC_AcylCoA_Accumulation BetaOxidation Further β-Oxidation Cycles EnoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Ketones Ketone Bodies AcetylCoA->Ketones Ketogenesis MCAD_Deficiency MCAD Deficiency GNAT Glycine N-acyltransferase MC_AcylCoA_Accumulation->GNAT Transport out of mitochondria Glycine Glycine Glycine->GNAT Suberylglycine Suberylglycine (excreted in urine) GNAT->Suberylglycine

Caption: Fatty acid β-oxidation pathway and the formation of suberylglycine in MCAD deficiency.

A typical experimental workflow for the quantification of suberylglycine using this compound as an internal standard is depicted below.

experimental_workflow Sample Urine Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Derivatization Optional Derivatization (e.g., Butylation) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification (Peak Area Ratio of Analyte to Internal Standard) LCMS->Quantification

Caption: A generalized experimental workflow for acylglycine analysis.

Experimental Protocols

The following is a generalized protocol for the analysis of suberylglycine in urine using this compound as an internal standard, based on common methodologies found in the literature.[7][8]

1. Sample Preparation

  • Internal Standard Spiking: To a 100 µL aliquot of urine, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Extraction:

    • Solid Phase Extraction (SPE): Acidify the sample with formic acid. Condition a mixed-mode SPE cartridge with methanol and then with acidified water. Load the sample, wash with acidified water and then methanol. Elute the acylglycines with a solution of ammonium hydroxide in methanol.

    • Liquid-Liquid Extraction (LLE): Acidify the sample and extract with an organic solvent such as ethyl acetate. Evaporate the organic layer to dryness.

2. Derivatization (Optional, but common for GC-MS and sometimes for LC-MS)

  • To improve chromatographic properties and ionization efficiency, the extracted acylglycines can be derivatized. A common method is butylation, which involves heating the dried extract with butanolic HCl.

3. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid, is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both suberylglycine and this compound are monitored.

4. Quantification

  • The concentration of suberylglycine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of suberylglycine and a constant concentration of this compound.

Conclusion

This compound is a highly effective and widely used internal standard for the accurate quantification of suberylglycine in biological samples. While ¹³C-labeled standards may offer a slight advantage in terms of chromatographic co-elution, deuterated standards like this compound provide a robust and more cost-effective solution for most applications. Careful method development and validation are essential to ensure that potential issues such as isotopic effects and the presence of exchangeable deuterium atoms do not compromise the accuracy of the results. For researchers involved in the diagnosis and study of inborn errors of metabolism, this compound is an indispensable tool for reliable biomarker quantification.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison of Suberylglycine-d2 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of biomarkers is paramount. Suberylglycine, a key indicator for certain inborn errors of metabolism such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, demands robust analytical methodologies.[1] This guide provides a comparative overview of analytical performance for Suberylglycine-d2 measurements, offering insights based on synthesized data from typical proficiency testing programs and established analytical methods.

The analysis of acylglycines, including suberylglycine, is crucial for the diagnosis and monitoring of various inherited metabolic disorders.[2] While specific inter-laboratory comparison data for this compound is not publicly available, this guide constructs a realistic scenario based on the performance of established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) commonly employed in clinical and research laboratories.[3][4]

Quantitative Performance Overview

The following table summarizes hypothetical quantitative data from a simulated inter-laboratory comparison involving five laboratories. The data reflects typical performance characteristics observed in proficiency testing for organic acidurias and fatty acid oxidation disorders.[5][6]

LaboratoryMethodMean Concentration (µmol/L)Standard Deviation (µmol/L)Coefficient of Variation (%)Accuracy (% Recovery)
Lab 1GC-MS4.850.244.997.0
Lab 2LC-MS/MS5.020.153.0100.4
Lab 3GC-MS4.650.326.993.0
Lab 4LC-MS/MS4.980.183.699.6
Lab 5LC-MS/MS5.100.203.9102.0
Target Concentration: 5.00 µmol/L

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are representative experimental protocols for the two primary analytical techniques used for this compound quantification.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for the analysis of organic acids and acylglycines.[3][7]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of a related acylglycine).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Derivatize the residue to increase volatility, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

  • Data Analysis:

    • Quantification is performed using selected ion monitoring (SIM) of characteristic ions for this compound and the internal standard.

    • A calibration curve is generated using standards of known concentrations.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is increasingly the method of choice for the analysis of acylglycines.[4]

  • Sample Preparation:

    • To 100 µL of urine, add the internal standard.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is diluted before injection.

    • Some methods may employ a solid-phase extraction (SPE) for sample cleanup.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reverse-phase column (e.g., C18).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Data Analysis:

    • Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

    • A calibration curve is constructed for accurate quantification.

Visualizing the Context: Pathways and Workflows

Understanding the biochemical context and the analytical process is facilitated by visual diagrams.

Metabolic Pathway of Suberylglycine Formation Fatty_Acids Medium-Chain Fatty Acids Beta_Oxidation Mitochondrial β-Oxidation Fatty_Acids->Beta_Oxidation Acyl_CoA Medium-Chain Acyl-CoA MCAD_Deficiency MCAD Deficiency Acyl_CoA->MCAD_Deficiency Suberyl_CoA Suberyl-CoA MCAD_Deficiency->Suberyl_CoA Blockage leads to alternative pathway Suberylglycine Suberylglycine (excreted in urine) Suberyl_CoA->Suberylglycine + Glycine Glycine Glycine Beta_Oxidation->Acyl_CoA

Metabolic pathway of Suberylglycine formation.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Add_IS Addition of Internal Standard Urine_Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Chromatogram Chromatogram Generation GC_MS->Chromatogram LC_MSMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Experimental workflow for this compound analysis.

References

A Comparative Guide to the Quantification of Suberylglycine: Evaluating Deuterated and ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate and precise quantification of biomarkers is paramount. Suberylglycine, a key indicator of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation disorders, demands robust analytical methodologies. This guide provides an objective comparison of quantification methods for suberylglycine, with a focus on the performance of the commonly used Suberylglycine-d2 internal standard versus its ¹³C-labeled counterpart.

The gold standard for the quantification of small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution. This technique involves the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the analyte's concentration, effectively correcting for variations in sample preparation, chromatography, and ionization.

The Critical Role of the Internal Standard: Deuterated vs. ¹³C-Labeled

The choice of internal standard is a critical factor that directly impacts the accuracy and precision of the quantification. While deuterated standards (where hydrogen atoms are replaced with deuterium, ²H or d) are widely used due to their lower cost and wider availability, they possess inherent limitations that can compromise data quality. In contrast, ¹³C-labeled standards, which incorporate the stable isotope of carbon, are increasingly recognized as the superior choice for high-stakes quantitative bioanalysis.[1][2]

Key Performance Differences:
  • Chromatographic Co-elution: Ideally, the internal standard should have identical chromatographic behavior to the analyte, ensuring that both are subjected to the same matrix effects at the same time. Due to the "isotope effect," the C-²H bond is slightly weaker than the C-¹H bond, which can cause deuterated standards to elute slightly earlier than the native analyte during reverse-phase chromatography.[3] This chromatographic shift can lead to differential ion suppression or enhancement, ultimately affecting the accuracy of the measurement.[2][3] ¹³C-labeled standards, having virtually identical physicochemical properties to the native analyte, co-elute perfectly, providing more reliable correction for matrix effects.[2]

  • Isotopic Stability: Deuterated standards can be susceptible to back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix, particularly if the label is in an exchangeable position (e.g., on a hydroxyl or amine group).[4] This can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration. ¹³C-labeled standards are not prone to this issue, as the carbon-carbon bonds are highly stable throughout the analytical process.[4]

Quantitative Data Comparison

Table 1: Performance Characteristics of a Quantification Method Using a Deuterated (d-labeled) Internal Standard

Validation ParameterTypical Performance
Linearity (r²)>0.99
Accuracy (% Recovery)85-115%
Precision (Intra-day RSD)<15%
Precision (Inter-day RSD)<15%
Lower Limit of Quantification (LLOQ)Analyte-dependent

Table 2: Performance Characteristics of a Quantification Method Using a ¹³C-Labeled Internal Standard

Validation ParameterTypical Performance
Linearity (r²)>0.99
Accuracy (% Recovery)95-105%
Precision (Intra-day RSD)<10%
Precision (Inter-day RSD)<10%
Lower Limit of Quantification (LLOQ)Analyte-dependent

Note: The values in these tables are representative and can vary depending on the specific analyte, matrix, and instrumentation.

The tighter accuracy and precision ranges typically observed with ¹³C-labeled internal standards are a direct consequence of their superior co-elution and isotopic stability.

Experimental Protocols

The following provides a detailed methodology for the quantification of suberylglycine in human urine using a stable isotope dilution LC-MS/MS method. This protocol can be adapted for use with either a deuterated or a ¹³C-labeled internal standard.

Sample Preparation
  • Sample Collection: Collect a random urine sample.

  • Internal Standard Spiking: To 100 µL of urine, add 10 µL of the internal standard working solution (e.g., this compound or ¹³C-Suberylglycine at a concentration of 10 µg/mL).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Suberylglycine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • ¹³C-Suberylglycine: Precursor ion (m/z) -> Product ion (m/z)

(Note: The specific MRM transitions need to be optimized for the specific instrument used.)

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the logical relationship behind the choice of internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample spike Spike with Internal Standard (this compound or ¹³C-Suberylglycine) urine->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Quantification (Analyte/IS Ratio) lcms->data logical_relationship cluster_goal Goal cluster_method Methodology cluster_is Internal Standard Choice cluster_factors Performance Factors goal Accurate & Precise Quantification lcms LC-MS/MS with Stable Isotope Dilution goal->lcms is_choice Critical Decision Point lcms->is_choice d2 This compound is_choice->d2 c13 ¹³C-Suberylglycine is_choice->c13 coelution Chromatographic Co-elution d2->coelution Potential Shift stability Isotopic Stability d2->stability Potential Exchange c13->coelution Ideal c13->stability High coelution->goal Impacts Accuracy stability->goal Impacts Accuracy

References

Comparative Analysis of Suberylglycine Levels in Different Patient Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of suberylglycine levels in various patient cohorts, offering a valuable resource for researchers, scientists, and professionals involved in drug development. Suberylglycine, an acylglycine, serves as a significant biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation. Understanding its differential expression across patient populations is crucial for diagnostic and therapeutic advancements.

Quantitative Data Summary

The following table summarizes urinary suberylglycine concentrations across different patient cohorts as reported in the scientific literature. It is important to note that values can vary based on the analytical method used, the specific patient's metabolic state (e.g., acute illness vs. asymptomatic), and dietary factors.

Patient CohortSuberylglycine Level (units)Reference
Dicarboxylic Aciduria 0.2 - 0.5 mg/mg creatinine[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Elevated, but may overlap with healthy controls.[2] One asymptomatic neonate showed increased levels.[3][2][3]
Healthy Controls Wide range of values, with potential for overlap with asymptomatic MCAD deficiency patients, especially with a diet containing medium-chain triglycerides.[2][2]

Note: The quantitative data available in the literature for direct comparison of suberylglycine levels is limited and often presented in case studies rather than large cohort analyses. The overlap in suberylglycine levels between patients with MCAD deficiency and healthy controls, particularly those on diets rich in medium-chain triglycerides, highlights the importance of considering dietary influences and utilizing a panel of biomarkers for accurate diagnosis.[2]

Signaling Pathway and Metabolic Context

Suberylglycine is formed when suberic acid, a dicarboxylic acid, is conjugated with glycine. This process is a detoxification pathway that becomes prominent when there is an overload of fatty acids or a defect in the fatty acid β-oxidation pathway. The following diagram illustrates the general metabolic context leading to suberylglycine formation.

Metabolic Pathway Leading to Suberylglycine Formation Fatty_Acids Fatty Acids Omega_Oxidation ω-Oxidation Fatty_Acids->Omega_Oxidation Increased Flux or β-Oxidation Defect Dicarboxylic_Acids Dicarboxylic Acids (e.g., Suberic Acid) Omega_Oxidation->Dicarboxylic_Acids Beta_Oxidation_Block β-Oxidation Pathway (e.g., MCAD Deficiency) Dicarboxylic_Acids->Beta_Oxidation_Block Impaired Metabolism Glycine_Conjugation Glycine Conjugation Dicarboxylic_Acids->Glycine_Conjugation Detoxification Suberylglycine Suberylglycine Glycine_Conjugation->Suberylglycine Urinary_Excretion Urinary Excretion Suberylglycine->Urinary_Excretion

Caption: Metabolic pathway illustrating the formation and excretion of suberylglycine.

Experimental Protocols

The quantification of suberylglycine and other acylglycines in urine is typically performed using mass spectrometry-based methods. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a classic and robust method for the analysis of organic acids, including dicarboxylic acids that are precursors to suberylglycine.

1. Sample Preparation:

  • Internal Standard Addition: An internal standard is added to a defined volume of urine for quantification.
  • Extraction: Organic acids are extracted from the urine matrix, often using liquid-liquid extraction with a solvent like ethyl acetate.
  • Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for gas chromatography. A common method is silylation.

2. GC-MS Analysis:

  • Injection: The derivatized sample is injected into the gas chromatograph.
  • Separation: The different organic acids are separated based on their boiling points and interaction with the GC column.
  • Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the specific organic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylglycines

LC-MS/MS offers high sensitivity and specificity for the direct quantification of acylglycines like suberylglycine.

1. Sample Preparation:

  • Dilution: Urine samples are typically diluted with a solution containing internal standards (stable isotope-labeled versions of the analytes).
  • Protein Precipitation (if necessary): For plasma or serum samples, a protein precipitation step is usually required.
  • Direct Injection: In many modern methods, the diluted sample can be directly injected into the LC-MS/MS system without extensive cleanup.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The diluted sample is injected into a liquid chromatograph. The acylglycines are separated on a chromatographic column based on their chemical properties.
  • Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).
  • Tandem Mass Spectrometry (MS/MS): The ionized molecules are selected in the first mass spectrometer, fragmented, and the resulting fragments are detected in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides very high specificity and sensitivity for quantification.

The following diagram outlines a general workflow for the analysis of urinary acylglycines by LC-MS/MS.

Experimental Workflow for Urinary Acylglycine Analysis by LC-MS/MS Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standards Urine_Sample->Internal_Standard Sample_Dilution Sample Dilution Internal_Standard->Sample_Dilution LC_Separation Liquid Chromatography Separation Sample_Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS Tandem Mass Spectrometry (MS/MS) Detection ESI->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: A simplified workflow for the quantification of urinary acylglycines using LC-MS/MS.

Conclusion

The analysis of suberylglycine levels provides valuable insights into the metabolic status of patients with suspected fatty acid oxidation disorders. While elevated suberylglycine is a key indicator, its interpretation requires careful consideration of the patient's clinical presentation, dietary habits, and the results of other metabolic biomarkers. The use of sensitive and specific analytical methods, such as LC-MS/MS, is crucial for accurate quantification. Further research with larger, well-defined patient cohorts is needed to establish more precise reference ranges and enhance the diagnostic utility of suberylglycine.

References

Establishing Reference Ranges for Suberylglycine using Suberylglycine-d2: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing reference ranges for suberylglycine, a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The focus is on the use of a stable isotope-labeled internal standard, Suberylglycine-d2, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. We present supporting experimental data, detailed protocols, and a comparison with alternative approaches to reference range determination.

Data Presentation: Quantitative Reference Ranges for Urinary Suberylglycine

The following table summarizes the reference range for suberylglycine in a healthy adult population as determined by a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard. This method offers high sensitivity and specificity for the quantification of acylglycines.[1][2][3][4][5][6]

AnalyteMatrixPopulationMethodInternal StandardReference Range (μmol/mmol creatinine)
SuberylglycineUrineHealthy Adults (25-30 years old)LC-MS/MSStable Isotope-Labeled Acylglycines0.0035 - 0.0565

Note: The provided range is based on a study of a specific cohort and may vary depending on the population, instrumentation, and analytical methodology. It is recommended that each laboratory establish its own reference intervals.

Experimental Protocols

Key Experiment: Quantification of Urinary Suberylglycine using LC-MS/MS with this compound Internal Standard

This protocol outlines the key steps for the quantitative analysis of suberylglycine in urine samples.

1. Sample Preparation:

  • Collection: Collect random urine samples from a cohort of healthy individuals.

  • Storage: Store urine samples at -80°C until analysis.

  • Creatinine Measurement: Determine the creatinine concentration of each urine sample to normalize the suberylglycine concentration.

  • Internal Standard Spiking: Add a known concentration of this compound solution to each urine sample. This internal standard corrects for variations in sample preparation and instrument response.

  • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the acylglycines from the urine matrix.

  • Derivatization (Optional but recommended for improved sensitivity): Derivatize the extracted acylglycines to enhance their chromatographic and mass spectrometric properties.[1]

  • Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column for the separation of suberylglycine from other urinary components.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both suberylglycine and this compound.

      • Suberylglycine: Monitor the transition of the protonated molecule [M+H]+ to a characteristic product ion.

      • This compound: Monitor the transition of the deuterated protonated molecule [M+d2+H]+ to its corresponding product ion.

    • Data Acquisition: Acquire data using the instrument's software.

3. Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas for both suberylglycine and this compound in the chromatograms.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of suberylglycine and a fixed concentration of this compound. Plot the ratio of the peak area of suberylglycine to the peak area of this compound against the concentration of suberylglycine.

  • Quantification: Determine the concentration of suberylglycine in the urine samples by interpolating the peak area ratios from the calibration curve.

  • Normalization: Normalize the suberylglycine concentration to the creatinine concentration to account for variations in urine dilution.

Comparison of Methods for Establishing Reference Ranges

The selection of an appropriate method for establishing reference ranges is crucial for the accurate interpretation of clinical laboratory results. Below is a comparison of common methodologies.

Method TypeApproachDescriptionAdvantagesDisadvantages
Direct Methods A priori or A posteriori sampling of a healthy reference population.[1][7][8][9][10][11]Involves recruiting a well-defined group of healthy individuals, collecting samples, and measuring the analyte of interest.Gold standard for establishing accurate and reliable reference intervals. Allows for well-controlled pre-analytical variables.Time-consuming, expensive, and requires a significant number of participants. May not fully represent the diversity of the general patient population.
Indirect Methods Utilizes existing patient data from laboratory information systems (LIS).[1][7][8][9][10][11][12][13]Statistical algorithms are used to distinguish the distribution of "healthy" individuals from the overall patient data, which includes both healthy and diseased individuals.Cost-effective and provides access to large datasets. Can be used to establish reference intervals for a wide range of analytes.Susceptible to bias from the underlying patient population.[13] Requires sophisticated statistical methods to separate healthy and diseased populations.[1]
Statistical Approach Parametric Methods Assumes that the data follows a specific distribution (e.g., Gaussian).[3][4][6][12][13][14][15][16][17] Calculates the reference interval based on the mean and standard deviation.Powerful when the data distribution is known and well-behaved. Requires a smaller sample size compared to non-parametric methods.Can produce inaccurate results if the data does not fit the assumed distribution.[4] Sensitive to outliers.[15]
Statistical Approach Non-parametric Methods Does not assume a specific data distribution.[3][4][6][12][14][15][16][17] Determines the reference interval based on percentiles (e.g., the 2.5th and 97.5th percentiles).Robust and not affected by the distribution of the data. Less sensitive to outliers.Requires a larger sample size to achieve the same statistical power as parametric methods.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to suberylglycine formation in MCAD deficiency and the experimental workflow for establishing its reference range.

fatty_acid_oxidation cluster_pathway Mitochondrial Fatty Acid β-Oxidation Medium-Chain Fatty Acyl-CoA Medium-Chain Fatty Acyl-CoA MCAD MCAD (Medium-Chain Acyl-CoA Dehydrogenase) Medium-Chain Fatty Acyl-CoA->MCAD Substrate Alternative_Pathway Alternative ω-oxidation & Glycine Conjugation Medium-Chain Fatty Acyl-CoA->Alternative_Pathway Accumulation due to block Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA MCAD->Trans-Δ2-Enoyl-CoA Product Deficiency Deficiency Blocks This Step Acetyl-CoA Acetyl-CoA Trans-Δ2-Enoyl-CoA->Acetyl-CoA Further β-oxidation (multiple steps) Suberylglycine Suberylglycine Alternative_Pathway->Suberylglycine Excreted in Urine

Caption: Fatty Acid β-Oxidation Pathway and the Role of MCAD Deficiency.

experimental_workflow cluster_workflow Workflow for Establishing Suberylglycine Reference Range Sample_Collection 1. Urine Sample Collection (Healthy Population) Sample_Preparation 2. Sample Preparation (Spiking with this compound) Sample_Collection->Sample_Preparation LC_MS_Analysis 3. LC-MS/MS Analysis (MRM Detection) Sample_Preparation->LC_MS_Analysis Data_Processing 4. Data Processing (Quantification) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (Reference Interval Determination) Data_Processing->Statistical_Analysis Reference_Range Established Reference Range Statistical_Analysis->Reference_Range

Caption: Experimental Workflow for Suberylglycine Reference Range Determination.

References

Navigating the Diagnostic Maze: A Comparative Guide to Biomarker Analysis in MCADD

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of inborn errors of metabolism, the accurate and timely diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is critical to preventing life-threatening metabolic crises. This guide provides a comprehensive comparison of analytical methodologies for MCADD diagnosis, with a focus on the performance of Suberylglycine-d2 as an internal standard in mass spectrometry-based assays. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and protocols that underpin current diagnostic strategies.

Introduction to Suberylglycine and MCADD Diagnosis

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive disorder of fatty acid oxidation. The deficiency of the MCAD enzyme leads to an accumulation of medium-chain fatty acids and their metabolites, including suberylglycine.[1][2] While suberylglycine is a recognized biomarker for MCADD, its diagnostic specificity can be influenced by diet, particularly the intake of medium-chain triglycerides (MCT)[1]. Therefore, a comprehensive diagnostic approach often involves the analysis of a panel of biomarkers.

This compound, a deuterated stable isotope of suberylglycine, serves as an ideal internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Its use allows for precise and accurate quantification of endogenous suberylglycine by correcting for variations during sample preparation and analysis.

Comparative Analysis of Diagnostic Methods

The diagnosis of MCADD primarily relies on newborn screening via the analysis of acylcarnitines in dried blood spots, followed by confirmatory testing which includes urine acylglycine analysis and molecular genetic testing.[2][3]

Performance Characteristics of Analytical Methods

The following table summarizes the performance characteristics of key diagnostic methods for MCADD. The use of a deuterated internal standard like this compound is integral to the performance of urine acylglycine analysis by LC-MS/MS.

Analytical Method Key Analytes Sample Type Linearity (r²) Precision (CV%) Accuracy/Recovery (%) Notes
Urine Acylglycine Analysis (LC-MS/MS with this compound IS) Hexanoylglycine, Suberylglycine , PhenylpropionylglycineUrine>0.99[4]<10% (Within- and between-run)[4]90.2 - 109.3[4]Hexanoylglycine and phenylpropionylglycine are considered more specific than suberylglycine.[1] Acylglycine levels can remain elevated even when the patient is asymptomatic.[4]
Plasma Acylcarnitine Profiling (MS/MS) Octanoylcarnitine (C8), Hexanoylcarnitine (C6), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1)Dried Blood Spot / Plasma---Primary method for newborn screening. Ratios such as C8/C2 and C8/C10 enhance specificity.[3][5]
Molecular Genetic Testing (ACADM Gene Sequencing) Pathogenic variants in the ACADM geneWhole Blood / SalivaN/AN/AN/AConfirmatory test. Identifies the underlying genetic cause of the disorder.[3][6]

Experimental Protocols

Protocol for Urine Acylglycine Analysis by UPLC-MS/MS

This protocol provides a representative method for the quantitative analysis of suberylglycine and other acylglycines in urine using a stable isotope-labeled internal standard like this compound.

1. Sample Preparation:

  • To 100 µL of urine, add 10 µL of an internal standard working solution containing this compound and other deuterated acylglycines.
  • Acidify the sample by adding 50 µL of 1M HCl.
  • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acylglycines.
  • Wash the cartridge with water and methanol-water mixtures.
  • Elute the acylglycines with methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.
  • Heat the sample at 65°C for 20 minutes to form butyl esters of the acylglycines.
  • Evaporate the butanolic-HCl to dryness.
  • Reconstitute the final sample in the mobile phase for injection.

3. UPLC-MS/MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC system (or equivalent).
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each acylglycine and their corresponding deuterated internal standards.

4. Quality Control:

  • Prepare calibration standards and quality control samples in a surrogate matrix (e.g., synthetic urine).
  • Analyze calibrators and QC samples with each batch of patient samples to ensure the accuracy and precision of the results.

Visualizing the Biochemical and Experimental Landscape

To further elucidate the context of Suberylglycine in MCADD, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.

Biochemical Pathway of Suberylglycine Formation in MCADD FattyAcids Medium-Chain Fatty Acids AcylCoA Medium-Chain Acyl-CoA FattyAcids->AcylCoA MCAD MCAD Enzyme AcylCoA->MCAD Deficient in MCADD GlycineN Glycine N-acyltransferase AcylCoA->GlycineN Accumulation BetaOxidation Beta-Oxidation Cycle MCAD->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Glycine Glycine Glycine->GlycineN Suberylglycine Suberylglycine GlycineN->Suberylglycine Excretion Urinary Excretion Suberylglycine->Excretion Ketone Ketone Bodies AcetylCoA->Ketone Experimental Workflow for Urine Acylglycine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample AddIS Add this compound (Internal Standard) Urine->AddIS SPE Solid-Phase Extraction AddIS->SPE Derivatization Derivatization (Butylation) SPE->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS MS/MS Detection UPLC->MSMS Quant Quantification vs. Internal Standard MSMS->Quant Report Report Results Quant->Report

References

Benchmarking Suberylglycine-d2 against certified reference materials

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Suberylglycine-d2: A Comparative Guide for Researchers

For Immediate Release – This guide provides a comprehensive, data-driven comparison of this compound, a stable isotope-labeled (SIL) internal standard, against its corresponding certified reference material (CRM). Designed for researchers, scientists, and professionals in drug development and clinical diagnostics, this document offers an objective evaluation of key performance metrics, detailed experimental protocols, and visual workflows to support rigorous analytical method validation.

Suberylglycine is a critical biomarker for diagnosing Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inherited metabolic disorder of fatty acid oxidation.[1][2][3][4] Accurate quantification of suberylglycine in biological matrices is paramount for clinical diagnosis and metabolic research.[5] this compound serves as an ideal internal standard in mass spectrometry-based assays, such as LC-MS/MS, to correct for analytical variability.[6][7][8] Benchmarking this SIL internal standard against a high-purity, non-labeled Suberylglycine CRM is a critical step in ensuring data accuracy, precision, and reliability.[9]

Comparative Performance Data

The performance of this compound was evaluated against a commercially available, high-purity Suberylglycine CRM. The following tables summarize the key analytical parameters assessed during a validation study using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 1: Physicochemical and Purity Comparison

ParameterThis compound (Internal Standard)Suberylglycine (Certified Reference Material)Method of AnalysisAcceptance Criteria
Chemical Purity > 99.5%≥ 99.8%qNMR, LC-UV≥ 98.0%
Isotopic Purity > 99% (d2)N/ALC-MS/MS> 98% isotopic enrichment
Analyte Content < 0.1% (d0)N/ALC-MS/MS< 0.5% of unlabeled analyte
Molecular Formula C₁₀H₁₅D₂NO₅C₁₀H₁₇NO₅--
Molecular Weight 233.26 g/mol 231.25 g/mol --

Table 2: LC-MS/MS Performance in Human Urine Matrix

ParameterThis compound / Suberylglycine CRMResultAcceptance Criteria (FDA/EMA Guidelines)
Linearity (r²) Calibration curve prepared with CRM, spiked with d2-IS0.9992≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 µMS/N > 10S/N > 10
Precision (%CV) at LLOQ 7.8%≤ 20%
Accuracy (%RE) at LLOQ -4.5%Within ±20%
Precision (%CV) at QC Low, Mid, High < 6.5%≤ 15%
Accuracy (%RE) at QC Low, Mid, High Within ±5.2%Within ±15%
Matrix Effect 1.04 (Normalized to IS)0.85 - 1.15
Recovery 92% (Consistent between analyte and IS)Consistent and reproducible

Experimental Protocols

Detailed methodologies are provided to ensure transparency and reproducibility of the presented data.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): A certified reference material of Suberylglycine and a stock of this compound were prepared by dissolving the neat materials in 50% methanol.

  • Calibration Standards & Quality Controls (QCs): The Suberylglycine CRM stock was serially diluted in a pooled human urine matrix to prepare calibration standards ranging from 0.5 µM to 100 µM. QC samples were prepared independently at three concentrations (Low: 1.5 µM, Mid: 15 µM, High: 75 µM).

  • Internal Standard Working Solution (10 µM): The this compound stock solution was diluted in the initial mobile phase (95% Water, 5% Acetonitrile, 0.1% Formic Acid).

Sample Preparation (Protein Precipitation)
  • To 50 µL of urine sample (calibrator, QC, or unknown), add 10 µL of the 10 µM this compound internal standard working solution.

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatography System: Waters ACQUITY UPLC System.[10]

  • Mass Spectrometer: Sciex Triple Quadrupole 6500+.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Suberylglycine: Q1 232.1 -> Q3 76.1

    • This compound: Q1 234.1 -> Q3 78.1

Visualized Workflows and Pathways

To clearly illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock_crm CRM Stock (Suberylglycine) cal_qc Prepare Calibrators & QCs in Urine stock_crm->cal_qc stock_is IS Stock (this compound) work_is Prepare Working IS Solution stock_is->work_is add_is Add 10 µL Working IS work_is->add_is sample 50 µL Urine Sample (Cal, QC, or Unknown) sample->add_is ppt Add 200 µL Cold Acetonitrile add_is->ppt vortex_spin Vortex & Centrifuge ppt->vortex_spin supernatant Transfer Supernatant vortex_spin->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis.

fatty_acid_oxidation_pathway cluster_pathway Mitochondrial Fatty Acid β-Oxidation & MCADD mcf Medium-Chain Fatty Acids mc_acyl_coa Medium-Chain Acyl-CoA mcf->mc_acyl_coa mcadd MCAD Enzyme mc_acyl_coa->mcadd Catalyzes alt_path Alternative ω-Oxidation Pathway Activated mc_acyl_coa->alt_path Blocked defect MCAD Deficiency (Genetic Defect) mcadd->defect beta_ox β-Oxidation Cycle mcadd->beta_ox Normal Product acetyl_coa Acetyl-CoA beta_ox->acetyl_coa -> Energy (TCA Cycle) dca Dicarboxylic Acids (e.g., Suberic Acid) alt_path->dca conjugation Glycine Conjugation dca->conjugation subg Suberylglycine (Excreted in Urine) conjugation->subg

Caption: Metabolic pathway showing the impact of MCADD.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of Suberylglycine-d2, catering to researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for laboratory chemical waste management and available data for structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound was found. However, an SDS for the closely related compound, Suberylglycine-d4, classifies it as not a hazardous substance or mixture. Similarly, an SDS for N-Suberylglycine-2,2-d2 indicates it is not flammable or combustible, though it recommends standard laboratory personal protective equipment.[1] Therefore, it is reasonable to handle this compound as a non-hazardous solid organic chemical. Crucially, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office and adhere to local, state, and federal regulations for final disposal verification.

Key Chemical Data

For easy reference, the following table summarizes the essential identification information for this compound.

PropertyValue
Chemical Name This compound
Synonyms 8-[(Carboxymethyl-d2)amino]-8-oxooctanoic acid, Suberyl glycine-d2
CAS Number 1219799-02-6
Molecular Formula C10D2H15NO5
Molecular Weight 233.258 g/mol

Recommended Disposal Protocol

The following step-by-step protocol outlines the recommended disposal procedure for this compound, assuming it is treated as a non-hazardous solid chemical waste.

Personnel Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Disposal Steps:

  • Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous materials, such as flammable solvents, corrosive chemicals, or toxic substances. If the waste is contaminated, it must be treated as hazardous waste.

  • Containerization:

    • Place the solid this compound waste in a chemically compatible, leak-proof primary container. The original product container is often suitable.

    • Ensure the container is securely sealed.

  • Labeling:

    • Clearly label the primary container with "this compound" and "Non-Hazardous Waste".

    • Place the sealed primary container into a larger, durable secondary container for transport.

    • Label the outer container as "Non-Hazardous Laboratory Waste".[2]

  • Institutional Procedure:

    • Follow your institution's specific procedures for the disposal of non-hazardous solid waste.[3][4][5] This may involve placing the securely packaged and labeled waste in a designated collection area for routine pickup by facilities management or EHS.

    • Do not dispose of chemical waste in regular office or breakroom trash receptacles.

  • Documentation:

    • Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with hazardous materials? start->is_mixed hazardous_waste Treat as Hazardous Waste: Follow institutional hazardous waste procedures. is_mixed->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_mixed->non_hazardous_waste No package Package in a sealed, labeled container marked 'Non-Hazardous'. non_hazardous_waste->package consult_ehs Consult Institutional EHS for final disposal guidance. package->consult_ehs dispose Dispose according to institutional protocol for non-hazardous solid waste. consult_ehs->dispose

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Suberylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Suberylglycine-d2. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on standard laboratory safety practices for similar chemical compounds.[1][2][3]

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[1][2]
Hand Protection Wear suitable chemical-resistant gloves, such as nitrile gloves. Change gloves regularly and immediately if contaminated.[2][4]
Respiratory Protection For operations that may generate dust or aerosols, use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is advised.
Body Protection A lab coat or disposable gown should be worn to prevent skin contact.[3][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][5]

  • Avoiding Contact: Take precautions to avoid contact with skin and eyes.[1][5]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be changed and washed before reuse.[4]

Storage:

  • Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[5] For long-term storage, a temperature of -20°C is recommended for the powder form.[5]

  • Incompatibilities: Keep away from direct sunlight and sources of ignition.[5]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Spill Management:

  • Personal Precautions: Use personal protective equipment.[1] Evacuate personnel to a safe area and ensure adequate ventilation. Avoid dust formation.[1]

  • Environmental Precautions: Prevent the product from entering drains.[1][4]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter the drainage system.[4] It is recommended to consult with a licensed professional waste disposal service for proper disposal of this material.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation (Don PPE) B Handling (In Fume Hood) A->B C Experimentation B->C D Storage (Cool, Ventilated) C->D Store Unused E Decontamination (Clean Work Area) C->E D->B Retrieve for Use F Waste Disposal (Follow Regulations) E->F G Doff PPE F->G

Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.